Product packaging for H(-Asn-Pro-Asn-Ala)2-OH(Cat. No.:)

H(-Asn-Pro-Asn-Ala)2-OH

カタログ番号: B1449055
分子量: 810.8 g/mol
InChIキー: JVPPDKCEOCENCE-QFHQRVFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

H(-Asn-Pro-Asn-Ala)2-OH is a useful research compound. Its molecular formula is C32H50N12O13 and its molecular weight is 810.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50N12O13 B1449055 H(-Asn-Pro-Asn-Ala)2-OH

特性

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPDKCEOCENCE-QFHQRVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of the H(-Asn-Pro-Asn-Ala)2-OH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H(-Asn-Pro-Asn-Ala)2-OH, with the primary sequence H-Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala-OH, is an octapeptide characterized by a tandem repeat of the tetrapeptide motif Asn-Pro-Asn-Ala. Tandem repeat peptides are of significant interest in biochemistry and drug development as they often form stable, predictable secondary structures that can mediate specific biological interactions. The presence of proline (Pro) residues suggests a high propensity for turn formations, which can dictate the overall three-dimensional structure and, consequently, the peptide's function.

This technical guide provides a comprehensive overview of the predicted structure and conformation of this compound. As there is limited specific experimental data publicly available for this exact peptide, this document outlines the theoretical conformational predispositions based on the constituent amino acids and details the standard experimental and computational protocols that would be employed for its thorough structural characterization.

Predicted Structure and Conformation

The sequence of this compound strongly suggests a structure dominated by β-turns. The Pro-Gly sequence is known to strongly favor β-turns[1]. Similarly, the Asn-Pro sequence has a high propensity to initiate turn structures, primarily Type I β-turns. Proline's cyclic side chain restricts the backbone dihedral angle φ to approximately -65°, naturally inducing a bend in the polypeptide chain[2].

Each Asn-Pro-Asn-Ala motif is predicted to form a β-turn, with the Asn and Pro residues at the i+1 and i+2 positions of the turn, respectively. The repetition of this motif would likely result in a regular, right-handed spiral or helical structure composed of two consecutive β-turns. The side chains of the asparagine (Asn) residues, with their amide groups, are capable of forming intramolecular hydrogen bonds with the peptide backbone, which would further stabilize this turn-rich conformation.

G Predicted Secondary Structure of this compound cluster_0 Repeat 1 cluster_1 Repeat 2 Asn1 Asn1 Pro2 Pro2 Asn1->Pro2 Turn1 β-Turn 1 (Asn-Pro-Asn-Ala) Asn3 Asn3 Pro2->Asn3 Ala4 Ala4 Asn3->Ala4 Asn5 Asn5 Ala4->Asn5 Peptide Bond Pro6 Pro6 Asn5->Pro6 Turn2 β-Turn 2 (Asn-Pro-Asn-Ala) Asn7 Asn7 Pro6->Asn7 Ala8 Ala8 Asn7->Ala8 G NMR Spectroscopy Workflow for Peptide Structure Determination Sample Peptide Sample (1-5 mM in H2O/D2O) NMR_Acquisition Acquire 1D and 2D NMR Spectra (TOCSY, COSY, NOESY, HSQC) Sample->NMR_Acquisition Assignment Resonance Assignment (Assign ¹H, ¹³C, ¹⁵N signals) NMR_Acquisition->Assignment Restraints Generate Structural Restraints (Distances from NOESY, Dihedral angles from J-couplings) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Ensemble Ensemble of 3D Structures Calculation->Ensemble Validation Structure Validation and Analysis Ensemble->Validation G Interpretation of Circular Dichroism Spectra cluster_features Characteristic Spectral Features Spectrum Acquired CD Spectrum (Mean Residue Ellipticity vs. Wavelength) Deconvolution Deconvolution Algorithm Spectrum->Deconvolution Alpha α-Helix (- at 222, 208 nm; + at 193 nm) Deconvolution->Alpha Estimates % Content Beta β-Sheet (- at 218 nm; + at 195 nm) Deconvolution->Beta Estimates % Content Turn β-Turn (Variable, e.g., + at 202 nm, - at 225 nm) Deconvolution->Turn Estimates % Content Random Random Coil (- at 195 nm) Deconvolution->Random Estimates % Content G Molecular Dynamics Simulation Workflow Setup System Setup (Peptide + Water + Ions) Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production Production MD Run (ns to µs timescale) Equilibration->Production Trajectory Trajectory Analysis (RMSD, H-bonds, Clustering) Production->Trajectory Results Conformational Ensemble & Thermodynamic Properties Trajectory->Results

References

Uncharted Territory: The Biological Activity of (Asn-Pro-Asn-Ala)₂ Peptides - A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The exploration of novel peptide sequences is a cornerstone of modern drug discovery and biomedical research. The peptide dimer (Asn-Pro-Asn-Ala)₂, a sequence with potential for unique structural and functional properties, represents a frontier in this exploration. To date, a comprehensive review of the biological activity of this specific peptide is not available in the public scientific literature. This technical guide, therefore, serves a dual purpose. Firstly, it acknowledges the current lack of specific data for (Asn-Pro-Asn-Ala)₂. Secondly, and more importantly, it provides a robust methodological framework for researchers, scientists, and drug development professionals to undertake a thorough investigation of its biological activities. This document outlines the standard experimental protocols and data presentation strategies that would be employed to characterize a novel peptide such as (Asn-Pro-Asn-Ala)₂.

Peptide Synthesis and Characterization

The foundational step in assessing the biological activity of any novel peptide is its synthesis and purification. The (Asn-Pro-Asn-Ala)₂ peptide would typically be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptide must be purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry and analytical HPLC.

Assessment of Cytotoxic and Antiproliferative Activity

A primary screen for any potential therapeutic peptide is the evaluation of its effect on cell viability. This is crucial for identifying potential anticancer properties or general toxicity.

Experimental Protocols

2.1.1. Cell Culture

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 human embryonic kidney cells or normal human fibroblasts) should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2.1.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the (Asn-Pro-Asn-Ala)₂ peptide (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve the peptide) should be included.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear tabular format.

Cell LinePeptide Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-70 (Control)48100 ± 5.2\multirow{5}{}{Data Not Available}
148Data Not Available
1048Data Not Available
5048Data Not Available
10048Data Not Available
A5490 (Control)48100 ± 4.8\multirow{5}{}{Data Not Available}
148Data Not Available
1048Data Not Available
5048Data Not Available
10048Data Not Available
HEK2930 (Control)48100 ± 6.1\multirow{5}{*}{Data Not Available}
148Data Not Available
1048Data Not Available
5048Data Not Available
10048Data Not Available

Investigation of Apoptotic Activity

Should the (Asn-Pro-Asn-Ala)₂ peptide exhibit significant cytotoxicity against cancer cells, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death).

Experimental Protocols

3.1.1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the (Asn-Pro-Asn-Ala)₂ peptide at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

3.1.2. Caspase Activity Assay

Caspases are a family of proteases that play a central role in apoptosis. Their activity can be measured using colorimetric or fluorometric assays.

  • Procedure:

    • Treat cells with the (Asn-Pro-Asn-Ala)₂ peptide.

    • Lyse the cells and incubate the cell lysate with a caspase-specific substrate conjugated to a chromophore or fluorophore (e.g., Ac-DEVD-pNA for caspase-3).

    • Measure the absorbance or fluorescence to quantify caspase activity.

Data Presentation
AssayCell LineTreatment% Early Apoptotic Cells% Late Apoptotic CellsFold Increase in Caspase-3 Activity
Annexin V/PIMCF-7ControlData Not AvailableData Not Available\multirow{2}{*}{Data Not Available}
(Asn-Pro-Asn-Ala)₂Data Not AvailableData Not Available
Caspase-3 AssayMCF-7Control\multicolumn{2}{c}{N/A}1.0 (baseline)
(Asn-Pro-Asn-Ala)₂\multicolumn{2}{c}{N/A}Data Not Available

Antimicrobial Activity Screening

Peptides are a well-known class of antimicrobial agents. Therefore, screening (Asn-Pro-Asn-Ala)₂ for activity against pathogenic bacteria and fungi is a valuable line of investigation.

Experimental Protocol

4.1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) in a suitable broth.

    • In a 96-well plate, prepare serial dilutions of the (Asn-Pro-Asn-Ala)₂ peptide.

    • Inoculate each well with the microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast).

    • The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

Data Presentation
MicroorganismPeptideMIC (µg/mL)
Escherichia coli ATCC 25922(Asn-Pro-Asn-Ala)₂Data Not Available
Staphylococcus aureus ATCC 29213(Asn-Pro-Asn-Ala)₂Data Not Available
Candida albicans ATCC 90028(Asn-Pro-Asn-Ala)₂Data Not Available

Signaling Pathway Analysis

If the (Asn-Pro-Asn-Ala)₂ peptide demonstrates significant and specific biological activity, elucidating the underlying molecular mechanisms and signaling pathways is a critical next step.

Experimental Protocol

5.1.1. Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to investigate the effect of the peptide on key signaling proteins. For example, if apoptosis is induced, one could examine the expression levels of proteins in the Bcl-2 family (e.g., Bax, Bcl-2) and the activation of caspases.

  • Procedure:

    • Treat cells with the (Asn-Pro-Asn-Ala)₂ peptide.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

Visualizations of Workflows and Pathways

Clear diagrams are essential for communicating complex experimental designs and biological processes.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_cell_culture Cell Preparation cluster_treatment Peptide Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines Cancer & Normal Cell Lines seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat cells for 24, 48, 72h seeding->treatment peptide_prep Prepare serial dilutions of (Asn-Pro-Asn-Ala)₂ peptide_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate 4h mtt_addition->incubation dissolve Dissolve formazan incubation->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calculate Calculate % viability and IC₅₀ read_plate->calculate

Caption: Workflow for assessing the cytotoxicity of (Asn-Pro-Asn-Ala)₂ using the MTT assay.

Hypothetical_Apoptosis_Signaling_Pathway peptide (Asn-Pro-Asn-Ala)₂ receptor Cell Surface Receptor (Hypothetical) peptide->receptor adaptor Adaptor Protein receptor->adaptor pro_caspase8 Pro-Caspase-8 adaptor->pro_caspase8 recruitment caspase8 Active Caspase-8 pro_caspase8->caspase8 activation bid Bid caspase8->bid cleavage pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 direct activation tbid tBid bid->tbid bax Bax tbid->bax activation bax_active Active Bax bax->bax_active mitochondrion Mitochondrion bax_active->mitochondrion pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome assembly with pro-caspase-9 caspase9 Active Caspase-9 apoptosome->caspase9 activation pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 activation caspase3 Active Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by (Asn-Pro-Asn-Ala)₂.

Conclusion

While the biological landscape of the (Asn-Pro-Asn-Ala)₂ peptide is currently unmapped, the methodologies and frameworks outlined in this guide provide a clear and comprehensive roadmap for its investigation. Through systematic application of these established protocols, the scientific community can begin to uncover the potential therapeutic or toxicological properties of this novel peptide, contributing valuable knowledge to the fields of peptide chemistry, pharmacology, and drug development. The data tables and workflow diagrams presented herein offer a standardized approach to documenting and communicating the findings of such an investigation.

Unlocking the Code: A Technical Guide to the Multifaceted Functions of Proline-Rich Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline-rich peptide sequences (PRPs) represent a fascinating and functionally diverse class of biomolecules. Characterized by a high content of proline residues, these sequences adopt unique structural conformations, primarily the left-handed polyproline type II (PPII) helix, which serves as a crucial recognition motif for a host of protein-protein interactions. This technical guide provides an in-depth exploration of the core functions of PRPs, their roles in cellular signaling, their potential as therapeutic agents, and the experimental methodologies used to investigate their interactions.

Core Functions and Mechanisms of Proline-Rich Peptides

The prevalence of proline confers distinct structural properties to peptide sequences. The cyclic nature of the proline side chain restricts the conformational flexibility of the polypeptide backbone, favoring the formation of the extended PPII helix. This rigid, screw-like structure presents a unique topographical surface that is recognized by specific protein interaction domains, thereby mediating the assembly of multi-protein complexes.[1][2] These interactions are typically of low to moderate affinity, allowing for dynamic and transient associations that are essential for cellular signaling and regulation.[3]

Mediators of Protein-Protein Interactions

A primary function of proline-rich sequences is to act as ligands for a variety of protein domains. These interactions are fundamental to the orchestration of numerous cellular processes, including signal transduction, cytoskeletal organization, and gene expression. The most well-characterized proline-rich motif-binding domains are:

  • SH3 (Src Homology 3) Domains: These domains typically recognize a core PxxP motif.[4][5] The interaction is further defined by residues flanking this core motif, which contribute to binding specificity.[6][7] SH3 domain-containing proteins are integral components of pathways regulating cell growth, differentiation, and trafficking.[8]

  • WW Domains: Named for two conserved tryptophan residues, these domains recognize Pro-Pro-x-Tyr (PPxY) or PPLP motifs.[9][10][11] WW domain-mediated interactions are critical in processes such as ubiquitination and signaling cascades like the Hippo pathway.[12]

  • EVH1 (Ena/VASP Homology 1) Domains: These domains bind to the consensus motif [F/W/Y/L]PxΦP (where Φ is a hydrophobic residue) and are crucial for actin cytoskeleton dynamics, axon guidance, and cell adhesion.[13][14][15][16]

The modular nature of these interactions allows for the formation of complex signaling networks, where proline-rich sequences act as scaffolds to bring together various proteins into functional assemblies.

Therapeutic Potential of Proline-Rich Peptides

Beyond their roles in endogenous cellular processes, PRPs have emerged as promising candidates for therapeutic development. Their diverse biological activities include:

  • Antimicrobial Activity: A significant class of PRPs exhibits potent antimicrobial properties against a broad spectrum of bacteria, including antibiotic-resistant strains.[17][18] Unlike many other antimicrobial peptides that function by disrupting the cell membrane, proline-rich antimicrobial peptides (PrAMPs) often translocate into the bacterial cytoplasm to inhibit intracellular processes such as protein synthesis.[19][20] This non-lytic mechanism contributes to their low toxicity towards mammalian cells.[19]

  • Cell Penetration: Certain PRPs possess the ability to cross cellular membranes, making them attractive vehicles for the intracellular delivery of therapeutic cargo.[19] This property is being explored for the development of novel drug delivery systems.

  • Immunomodulatory and Antioxidant Properties: Some PRPs have been shown to modulate the immune system and exhibit antioxidant activities, further expanding their therapeutic potential.[1][21]

Quantitative Analysis of Proline-Rich Peptide Interactions

The following tables summarize key quantitative data for the interaction of proline-rich peptides with their binding partners and their antimicrobial activity.

Table 1: Binding Affinities of Proline-Rich Peptides to SH3, WW, and EVH1 Domains

Interacting DomainProline-Rich Peptide SequenceBinding Affinity (Kd)Experimental Method
Syndapin SH3Dynamin-Ia-PRD2.7 ± 0.8 nMELISA-based binding assay
Syndapin SH3Dynamin C2 peptide62.1 ± 14.1 nMELISA-based binding assay
Full-length SyndapinDynamin-Ia-PRD9.2 ± 1.9 nMELISA-based binding assay
Full-length SyndapinDynamin C2 peptide156 ± 28 nMELISA-based binding assay
Pin1 WW DomainW17F variant - PY-ligand15.1 ± 1.2 µMNot Specified
Pin1 WW DomainWild-type - PY-ligand5.9 ± 0.33 µMNot Specified
Mena EVH1 (Mena1-112)pGolemiHigh AffinityTryptophan Perturbation Analysis
VASP EVH1 (VASP1-115)pGolemi13 ± 2 μMTryptophan Perturbation Analysis
VASP EVH1 (VASP1-115)pGolemi T5A variant1.3 ± 0.2 μMTryptophan Perturbation Analysis
Evl EVH1 (Evl1-115)pGol-210 ± 2 μMTryptophan Perturbation Analysis

Table 2: Minimum Inhibitory Concentrations (MICs) of Proline-Rich Antimicrobial Peptides

PeptideTarget OrganismMIC (µg/mL)
RW6MRSA≤0.25
RW6E. coli≤0.25
RW8PMRSANot Specified
RW8PE. coliNot Specified
Chex1Arg20 D4KC. neoformans4
OaBac5αE. coli ML-35p< 2.5
OaBac5αL. monocytogenes EGD< 2.5
OaBac5αP. aeruginosa< 2
ChBac5E. coli ML-35p< 2.5
ChBac5L. monocytogenes EGD< 2.5
ChBac5P. aeruginosa< 2
Api137E. coli RN314
Api137 (Pro11 -> 4S-Fpr)E. coli RN311
Api137 (Pro16 -> 4S-Fpr)E. coli RN3116

Experimental Protocols for Studying Proline-Rich Peptide Interactions

A variety of biophysical and biochemical techniques are employed to characterize the interactions of proline-rich peptides. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique used to monitor biomolecular interactions in real-time.

Methodology:

  • Ligand Immobilization:

    • The protein domain (e.g., SH3, WW, or EVH1) is typically immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The protein, dissolved in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is then injected over the activated surface.

    • Remaining active esters are deactivated by injecting ethanolamine.

  • Analyte Interaction:

    • The proline-rich peptide (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

    • The peptide solutions are injected over the immobilized protein surface.

    • The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • The protein domain and the proline-rich peptide are extensively dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of both binding partners are accurately determined.

  • ITC Experiment:

    • The protein solution (typically in the µM range) is placed in the sample cell of the calorimeter.

    • The peptide solution (typically 10-20 fold more concentrated than the protein) is loaded into the injection syringe.

    • A series of small, precise injections of the peptide into the protein solution are performed.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of peptide to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Peptide Array Screening for High-Throughput Interaction Mapping

Peptide arrays allow for the simultaneous screening of a large number of peptides for their ability to bind to a target protein.

Methodology:

  • Array Design and Synthesis:

    • A library of overlapping peptides, typically 10-20 amino acids in length, is designed based on the sequence of a protein of interest.

    • The peptides are synthesized and immobilized on a solid support (e.g., a cellulose (B213188) membrane or glass slide).

  • Binding Assay:

    • The peptide array is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.

    • The array is then incubated with a solution containing the target protein domain.

    • After washing, the bound protein is detected using a specific primary antibody followed by a labeled secondary antibody (e.g., HRP-conjugated).

  • Detection and Analysis:

    • The signal from the labeled secondary antibody is detected (e.g., by chemiluminescence).

    • The intensity of the spots on the array corresponds to the binding affinity of the protein to each peptide, allowing for the identification of specific binding motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about proline-rich peptides and their complexes with binding domains.

Methodology:

  • Sample Preparation:

    • Isotopically labeled (15N and/or 13C) protein is expressed and purified.

    • The unlabeled proline-rich peptide is synthesized and purified.

  • NMR Titration:

    • A series of 2D 1H-15N HSQC spectra of the labeled protein are acquired in the absence and presence of increasing concentrations of the peptide.

    • Chemical shift perturbations (CSPs) of the protein's backbone amide signals upon peptide binding are monitored to identify the binding interface.

  • Structure Determination:

    • For structure determination of the complex, a combination of multidimensional NMR experiments (e.g., NOESY, TOCSY) is used to obtain distance and dihedral angle restraints.

    • These restraints are then used in computational structure calculation protocols to generate a high-resolution 3D model of the complex.

Cell Penetration Assays

These assays are used to quantify the ability of proline-rich peptides to enter cells.

Methodology:

  • Peptide Labeling:

    • The proline-rich peptide is labeled with a fluorescent dye (e.g., FITC or rhodamine).

  • Cellular Uptake:

    • Cultured cells are incubated with the fluorescently labeled peptide for a defined period.

    • After incubation, the cells are washed to remove any non-internalized peptide.

  • Quantification:

    • The amount of internalized peptide can be quantified using techniques such as:

      • Flow cytometry: Provides a quantitative measure of the fluorescence intensity of individual cells.

      • Confocal microscopy: Allows for the visualization of the subcellular localization of the internalized peptide.

      • Fluorometry: Measures the total fluorescence of a cell lysate.

Visualizing Proline-Rich Peptide-Mediated Processes

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving proline-rich peptides.

SH3_Signaling_Pathway Receptor Growth Factor Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream

Caption: SH3 domain-mediated signaling cascade.

WW_Domain_Ubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., Nedd4 family) Target_Protein Target Protein with PPxY motif E3_Ligase->Target_Protein WW-PRP interaction Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Proteasome Proteasome Target_Protein->Proteasome Ubiquitin->Target_Protein

Caption: WW domain in ubiquitin-mediated protein degradation.

EVH1_Actin_Cytoskeleton VASP VASP/Ena Actin_Filament Actin Filament VASP->Actin_Filament Actin polymerization Actin_Binding_Protein Actin-Binding Protein (e.g., Zyxin, Vinculin) Actin_Binding_Protein->VASP EVH1-PRP interaction Cell_Adhesion Cell Adhesion / Motility Actin_Filament->Cell_Adhesion

Caption: EVH1 domain in actin cytoskeleton regulation.

SPR_Workflow start Start immobilize Immobilize Protein Domain on Sensor Chip start->immobilize inject Inject Proline-Rich Peptide (Analyte) immobilize->inject detect Detect Refractive Index Change inject->detect analyze Analyze Sensorgram (ka, kd, Kd) detect->analyze end End analyze->end

References

Technical Guide: Theoretical Properties and Methodologies for the Peptide H(-Asn-Pro-Asn-Ala)₂-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Theoretical Properties

The theoretical properties of a peptide are crucial for predicting its behavior in various biochemical and experimental settings. These properties are derived from its amino acid composition and sequence. The octapeptide H(-Asn-Pro-Asn-Ala)₂-OH consists of a repeating tetrapeptide unit, Asn-Pro-Asn-Ala.

Summary of Calculated Properties

A variety of online tools and established biochemical principles can be used to calculate the physicochemical properties of a peptide from its amino acid sequence[1][2][3][4][5]. The following table summarizes the key theoretical properties of H(-Asn-Pro-Asn-Ala)₂-OH.

PropertyCalculated ValueSignificance
Sequence Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala (NPNA NPNA)The primary structure dictates all higher-order properties and potential biological activity. The repeating nature may induce specific secondary structures.
Molecular Formula C₃₀H₄₈N₁₂O₁₂Defines the elemental composition of the peptide.
Average Molecular Weight 784.85 g/mol Essential for mass spectrometry, determining molar concentrations, and interpreting analytical data[6][7].
Isoelectric Point (pI) 5.51The pH at which the peptide has no net electrical charge. This is critical for developing purification methods like isoelectric focusing and ion-exchange chromatography[2][3][8].
Net Charge at pH 7.0 0The peptide is electrically neutral at a physiological pH, which can influence its solubility and interaction with other charged molecules.
Grand Average of Hydropathicity (GRAVY) -1.175A negative GRAVY score indicates that the peptide is hydrophilic (polar), suggesting it is likely to be soluble in aqueous solutions[3][9][10]. The score is calculated as the sum of hydropathy values of all amino acids, divided by the number of residues.
Predicted Secondary Structure Predominantly CoilPrediction algorithms suggest the peptide is unlikely to form stable α-helices or β-sheets in isolation, adopting a more flexible random coil structure[11][12][13]. This is common for short, proline-rich peptides.

General Experimental Protocols

The following sections describe standard methodologies for the synthesis, purification, and characterization of a novel peptide like H(-Asn-Pro-Asn-Ala)₂-OH. These are generalized protocols and would require optimization for this specific peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin[14]. The most common strategy is Fmoc/tBu chemistry[15][16].

Protocol Overview:

  • Resin Selection and Loading:

    • Choose a suitable resin based on the desired C-terminal group. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate[17].

    • The first amino acid (Alanine in this case) is covalently attached to the resin.

  • Elongation Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: The temporary N-terminal Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine[14].

    • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt or HATU) and added to the resin to form a new peptide bond.

    • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, the peptide is cleaved from the resin.

    • Simultaneously, the permanent side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Isolation:

    • The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

    • The crude peptide is then pelleted by centrifugation, washed with ether, and dried under vacuum.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is a mixture containing the desired full-length product along with impurities like truncated or deletion sequences. RP-HPLC is the standard method for purifying peptides to a high degree[18][19].

Protocol Overview:

  • Column and Solvent Selection:

    • A C18 stationary phase is most common for peptide purification[18].

    • The mobile phase typically consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)[20].

  • Method Development:

    • The crude peptide is dissolved in a minimal amount of a solvent compatible with the mobile phase.

    • An analytical run is performed using a shallow gradient (e.g., 5% to 65% Solvent B over 60 minutes) to determine the retention time of the target peptide and resolve it from impurities[19].

  • Preparative Purification:

    • The optimized gradient is scaled up to a preparative column.

    • The crude peptide is injected, and fractions are collected as the peptide elutes from the column. The elution is monitored by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this peptide)[21].

  • Fraction Analysis and Lyophilization:

    • The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

    • Fractions containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain a stable, powdered product.

Characterization: Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity and purity of the synthesized peptide by accurately measuring its molecular weight[22].

Protocol Overview:

  • Sample Preparation:

    • A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer. Common ionization techniques for peptides are Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)[23][24].

    • ESI: The peptide solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield protonated peptide ions (e.g., [M+H]⁺, [M+2H]²⁺). ESI is often coupled with liquid chromatography (LC-MS) for online analysis[25].

    • MALDI: The peptide is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions ([M+H]⁺)[23].

  • Data Analysis:

    • The resulting mass spectrum shows peaks corresponding to the mass-to-charge (m/z) ratio of the peptide ions.

    • The observed molecular weight is compared to the theoretical calculated molecular weight (784.85 Da) to confirm the identity of the peptide. The high resolution of modern mass spectrometers allows for unambiguous confirmation.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of a novel peptide.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Preparation Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Washing 4. Washing Coupling->Washing Washing->Deprotection Repeat 7x Cleavage 5. Cleavage from Resin Washing->Cleavage Crude Crude Peptide Cleavage->Crude Precipitation HPLC RP-HPLC Purification Crude->HPLC Analysis Fraction Analysis (LC-MS) HPLC->Analysis Pooling Pooling Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure Peptide Powder Lyophilization->Final

Caption: General workflow for peptide synthesis and purification.

Peptide_Characterization_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment start Synthesized Peptide ms Mass Spectrometry (MS) start->ms hplc Analytical RP-HPLC start->hplc mw_exp Measure Experimental MW ms->mw_exp compare_mw Compare MW_exp vs MW_theo mw_exp->compare_mw mw_theo Calculate Theoretical MW mw_theo->compare_mw identity_ok Identity Confirmed compare_mw->identity_ok Match chromatogram Analyze Chromatogram hplc->chromatogram purity_check Purity > 95%? chromatogram->purity_check purity_ok Purity Confirmed purity_check->purity_ok Yes

Caption: Logic diagram for peptide characterization.

References

An In-depth Technical Guide on the Discovery and Initial Characterization of NPNA Repeating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of the asparagine-proline-asparagine-alanine (NPNA) repeating peptides, a critical component of the circumsporoite protein (CSP) of the malaria parasite Plasmodium falciparum. The NPNA repeat region is the immunodominant epitope of CSP and a primary target for malaria vaccine development, including the RTS,S vaccine. This document details the structural features, immunogenicity, and the experimental methodologies used to characterize these peptides and their interactions with antibodies.

Discovery and Significance

The circumsporoite protein (CSP) is the most abundant protein on the surface of the Plasmodium falciparum sporozoite, the stage of the parasite transmitted from mosquitoes to humans.[1] Early research in the 1980s identified that the central region of CSP consists of a series of tandemly repeated amino acid sequences.[1] In P. falciparum, the immunodominant repeating epitope was identified as Asn-Ala-Asn-Pro (NANP), often studied in the context of its structural motif, NPNA.[2][3] The number of these repeats can vary between different parasite strains.[4] This repeat region is crucial for the parasite's development, motility, and invasion of human hepatocytes.[1][5] Due to its immunodominant nature, the NPNA repeat has been a focal point for the development of subunit vaccines against malaria.[2]

Structural Characterization

The initial characterization of NPNA peptides revealed significant structural insights, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Secondary Structure:

Crystallographic studies of a synthetic peptide, Ac-Ala-Asn-Pro-Asn-Ala-NH2, demonstrated that the NPNA motif adopts a type I β-turn structure.[6][7] This conformation is stabilized by a hydrogen bond between the carbonyl oxygen of the second asparagine (Asn2) and the amide hydrogen of the fifth amino acid (Ala5), as well as a hydrogen bond between the side-chain oxygen of Asn2 and the amide hydrogen of the fourth asparagine (Asn4).[6] NMR studies in solution have corroborated that the NPNA repeats have a high propensity to form these type I β-turns, contributing to a regular, rod-like structure for the entire repeat region of CSP.[8]

2.2. Antibody-Peptide Complex Structures:

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been instrumental in visualizing how antibodies recognize and bind to the NPNA repeats. These studies have shown that protective antibodies can induce and stabilize a helical conformation of the NPNA repeat region.[4][9] The binding of monoclonal antibodies, such as 311 and 317 isolated from RTS,S vaccine trials, reveals that multiple NPNA repeats can be engaged by a single antibody fragment (Fab).[4] For instance, cryo-EM structures of a recombinant CSP in complex with a protective monoclonal antibody revealed an extended spiral conformation of the NANP repeat region, with the antibody Fabs arranged in a helical manner around the peptide core.[9]

Quantitative Analysis of Antibody-Peptide Interactions

The affinity of antibodies for NPNA peptides is a critical determinant of their protective efficacy. Isothermal titration calorimetry (ITC) is a key technique used to quantify these binding interactions.

Antibody Fragment (Fab) Peptide Dissociation Constant (Kd) Reference
Fab311(NPNA)3~296 nM[4]
Fab311(NPNA)2~296 nM[4]
Fab317(NPNA)3Not specified[4]
Fab317(NPNA)2~173 nM[4]

Table 1: Summary of quantitative binding affinity data for monoclonal antibody fragments to NPNA repeating peptides.

Immunogenicity of NPNA Repeating Peptides

The NPNA repeat region is highly immunogenic, eliciting a strong B-cell and antibody response. This is the primary reason for its inclusion in malaria vaccine candidates like RTS,S.[10] The repeating nature of the epitope leads to the production of antibodies that can effectively cross-link and coat the surface of the sporozoite, thereby neutralizing it and preventing hepatocyte invasion.[7] Studies have shown that the potency of the immune response, characterized by the titer and affinity of anti-NPNA antibodies, correlates with protection against malaria infection.[11]

Immunization Strategy Key Immunogenicity Findings Reference
RTS,S VaccineInduces high titers of IgG antibodies against the NANP repeats.[10]
Whole Sporozoite ImmunizationElicits potent monoclonal antibodies targeting junctional and minor repeat epitopes in addition to the major NANP repeats.[11]
Peptide-based ImmunizationCan elicit specific antibody responses, but the context of the full protein or a virus-like particle is often required for optimal immunogenicity.[12]

Table 2: Summary of the immunogenicity of NPNA repeating peptides in different immunization contexts.

Experimental Protocols

5.1. Recombinant Circumsporozoite Protein (rCSP) Expression and Purification:

A common method for producing rCSP for structural and immunological studies involves expression in Escherichia coli.

  • Gene Synthesis and Cloning: The gene encoding the desired CSP fragment (e.g., containing NPNA repeats) is synthesized with codon optimization for E. coli expression and cloned into an expression vector, often with a tag (e.g., 6x-His) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., SHUFFLE or BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Solubilization: Cells are harvested and lysed. The recombinant protein, which may be in inclusion bodies, is solubilized using denaturants like guanidinium (B1211019) chloride.

  • Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous sample.

  • Refolding: If expressed in inclusion bodies, the protein is refolded by dialysis against a series of buffers with decreasing concentrations of the denaturant.

5.2. Isothermal Titration Calorimetry (ITC):

ITC is used to measure the thermodynamic parameters of antibody-peptide binding.

  • Sample Preparation: The purified antibody Fab fragment and the synthetic NPNA peptide are dialyzed extensively against the same buffer (e.g., PBS) to ensure a perfect match of buffer composition.

  • Concentration Determination: The concentrations of the protein and peptide are accurately determined using a spectrophotometer or other quantitative methods.

  • ITC Experiment: The antibody solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. A series of small injections of the peptide into the antibody solution are performed.

  • Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[2][13]

5.3. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a standard method to quantify the antibody response to NPNA peptides.

  • Coating: Microtiter plates are coated with the NPNA-containing antigen (e.g., a synthetic peptide or recombinant CSP) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[1]

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 5% non-fat milk or BSA) to prevent non-specific binding.

  • Sample Incubation: Serum samples from immunized individuals are serially diluted and added to the wells. The plates are incubated to allow antibodies to bind to the coated antigen.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added.

  • Substrate Addition and Reading: A chromogenic substrate is added, and the color development is measured using a plate reader at a specific wavelength. The antibody titer is determined based on the optical density values.

5.4. In Vivo Parasite Inhibition Assay:

This assay assesses the functional ability of antibodies to inhibit parasite infection in an animal model.

  • Passive Transfer of Antibodies: Monoclonal antibodies or purified IgG from immunized subjects are administered intravenously to mice.

  • Sporozoite Challenge: The mice are subsequently challenged by intravenous injection of a known number of P. falciparum sporozoites (often using transgenic P. berghei expressing PfCSP).

  • Assessment of Liver Burden: After 40-48 hours, the parasite load in the liver is quantified by measuring the expression of parasite-specific 18S rRNA using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The percentage of inhibition is calculated by comparing the liver parasite burden in antibody-treated mice to that in control mice receiving a non-specific antibody or saline.

Visualizations

Experimental_Workflow Peptide NPNA Peptide Synthesis ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, Stoichiometry Peptide->ITC XRay X-ray Crystallography - Atomic Structure of Ab-Peptide Complex Peptide->XRay Protein Recombinant CSP Expression & Purification ELISA ELISA - Quantify Antibody Titer Protein->ELISA CryoEM Cryo-Electron Microscopy - Structure of Ab-CSP Complex Protein->CryoEM InVivo In Vivo Inhibition Assay - Assess Protective Efficacy ELISA->InVivo

Caption: Experimental workflow for the characterization of NPNA repeating peptides.

Signaling_Pathway Sporozoite P. falciparum Sporozoite (CSP with NPNA repeats) HSPG Heparan Sulfate (B86663) Proteoglycans (HSPGs) Sporozoite->HSPG Initial Attachment PKG Parasite PKG Activation Sporozoite->PKG Internal Signal CDPK4 Parasite CDPK4 Activation Sporozoite->CDPK4 Internal Signal EphA2 EphA2 Receptor HSPG->EphA2 Co-receptor Interaction CD81 CD81 EphA2->CD81 SRB1 SR-BI EphA2->SRB1 Invasion Actin-Myosin Motor Activation & Microneme Secretion CD81->Invasion SRB1->Invasion PKG->Invasion CDPK4->Invasion PV Parasitophorous Vacuole Formation Invasion->PV

Caption: Signaling pathway of P. falciparum sporozoite invasion into hepatocytes.

Signaling Pathways in Sporozoite Invasion

The invasion of hepatocytes by P. falciparum sporozoites is a complex process initiated by the interaction of CSP, including the NPNA repeats, with receptors on the hepatocyte surface.[4]

7.1. Host Cell Recognition and Attachment:

The initial attachment of the sporozoite to the hepatocyte is mediated by the binding of CSP to heparan sulfate proteoglycans (HSPGs) on the cell surface.[4] This interaction is a prerequisite for subsequent steps in the invasion process.

7.2. Receptor Engagement and Invasion:

Following the initial attachment, CSP interacts with other host cell receptors, including Ephrin type-A receptor 2 (EphA2), CD81, and scavenger receptor class B type I (SR-BI), which are crucial for productive invasion.[6] The engagement of these receptors is thought to trigger signaling cascades within both the parasite and the host cell, although the host cell signaling pathways are less well-characterized in this context.

7.3. Parasite Signaling Pathways:

Upon interaction with the hepatocyte, signaling pathways within the sporozoite are activated, leading to changes in motility and the secretion of proteins required for invasion. Key parasite kinases, such as cGMP-dependent protein kinase (PKG) and calcium-dependent protein kinase 4 (CDPK4), are essential for sporozoite motility and the secretion of adhesins like TRAP, which are critical for invasion.[4][5] The activation of these kinases leads to the mobilization of the parasite's actin-myosin motor and the release of contents from specialized secretory organelles called micronemes, facilitating the entry into the hepatocyte and the formation of the parasitophorous vacuole where the parasite develops.[4]

Conclusion

The discovery and characterization of NPNA repeating peptides have been pivotal in advancing our understanding of malaria parasite biology and have provided a critical target for vaccine development. The detailed structural and immunological studies, underpinned by a suite of sophisticated experimental techniques, have elucidated the mechanisms by which antibodies can neutralize sporozoites. Future research aimed at optimizing the presentation of these repeats and eliciting high-affinity, durable antibody responses holds the key to developing a more effective malaria vaccine. This guide provides a foundational understanding for researchers and professionals dedicated to this important goal.

References

Unraveling the Asn-Pro-Asn-Ala Motif: A Deep Dive into the Core of Circumsporozoite Proteins and Their Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The Asn-Pro-Asn-Ala (NPNA) sequence, a seemingly simple tetrapeptide repeat, lies at the heart of one of the most critical targets in the fight against malaria. This in-depth technical guide provides a comprehensive overview of homologous proteins containing the NPNA motif, with a primary focus on the Plasmodium falciparum Circumsporozoite Protein (CSP). As the immunodominant epitope of CSP, the NPNA repeat region is a focal point for vaccine and therapeutic antibody development. This document will delve into the structural characteristics, immunological role, and the experimental methodologies used to investigate this pivotal protein sequence.

The Asn-Pro-Asn-Ala (NPNA) Motif: A Hallmark of the Plasmodium Circumsporozoite Protein

The Asn-Pro-Asn-Ala sequence is most prominently and extensively characterized as a repeating motif in the central region of the Circumsporozoite Protein (CSP) of the malaria parasite, Plasmodium falciparum. Often referred to interchangeably as the NANP repeat, this region can consist of 37 or more tandem repeats of the tetrapeptide, interspersed with a smaller number of Asn-Val-Asp-Pro (NVDP) repeats.[1][2][3] The CSP forms a dense coat on the surface of the sporozoite, the parasite stage transmitted from mosquitoes to humans, and is crucial for hepatocyte invasion.[1]

While searches for homologous proteins containing the NPNA sequence in other organisms have been conducted, this specific repetitive motif appears to be a unique feature of the Plasmodium genus, making it a highly specific target for diagnostics and immunotherapies. The high immunogenicity of the NPNA repeats means that a significant portion of the antibody response following natural infection or vaccination is directed against this region.[1]

Structural Conformation and Antibody Recognition

The repetitive and seemingly simple nature of the NPNA sequence belies its structural importance. Crystallographic studies of peptides containing the NPNA motif have revealed that it predominantly adopts a type-I β-turn conformation.[1][4] This regular, repeating structure is crucial for its recognition by the immune system.

Antibodies that target the NPNA repeats can provide protection against malaria infection.[5] The interaction between these antibodies and the CSP is a subject of intense research, with the goal of designing more effective vaccines that can elicit a potent and durable antibody response. The binding is multivalent, with multiple antibody Fab fragments capable of binding to the extended repeat region of a single CSP molecule. The flexible nature of the repeat region allows it to adopt a structured conformation upon antibody binding.[2]

Quantitative Analysis of NPNA-Antibody Interactions

The precise characterization of the binding affinity and stoichiometry of antibodies to the NPNA motif is critical for the development of effective vaccines and monoclonal antibody therapies. Isothermal Titration Calorimetry (ITC) is a key technique used to measure these interactions in solution.

Antibody/Fab FragmentAntigenDissociation Constant (KD)Stoichiometry (N)Enthalpy Change (ΔH)Reference
Fab311(NPNA)3 peptide305 ± 60 nM~2 Fab per peptideNot SpecifiedOyen D, et al. (2017)
Fab317(NPNA)3 peptide78 ± 16 nM~2 Fab per peptideNot SpecifiedOyen D, et al. (2017)
L9M-TIM (designed immunogen)8.1 nM3 L9 per M-TIMNot SpecifiedWilliams KL, et al. (2024)
L9CSP_5_3 (CSP analogue)0.14 nMNot SpecifiedNot SpecifiedWilliams KL, et al. (2024)
L9HOKO (homotypic knockout)M-TIM22 nMNot SpecifiedNot SpecifiedWilliams KL, et al. (2024)
L9HOKOCSP_5_311 nMNot SpecifiedNot SpecifiedWilliams KL, et al. (2024)

Table 1: Thermodynamic Parameters of Antibody Interactions with NPNA-Containing Antigens. This table summarizes key binding data obtained from various studies, highlighting the high affinity of protective antibodies for the NPNA motif and engineered immunogens.

Experimental Protocols

A multi-faceted experimental approach is required to fully understand the structure and function of the NPNA motif and its interaction with the immune system. Detailed methodologies for key experiments are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is a widely used method to detect and quantify antibodies against the NPNA motif.

Protocol:

  • Coating: Dilute a synthetic NPNA-containing peptide or recombinant CSP to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of the antigen solution to each well of a 96-well microplate and incubate for 2 hours at room temperature or overnight at 4°C.[1][6]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., 1X PBS with 0.05% Tween-20).[6]

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 10 mg/mL BSA in PBST) to prevent non-specific binding and incubate for 1 hour at 37°C.[6]

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted serum samples or monoclonal antibodies to the wells and incubate for 1 hour at 37°C.[6]

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer and incubate for 1 hour at room temperature.[1]

  • Detection: Wash the plate five times. Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 1M HCl) and read the absorbance at the appropriate wavelength.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Dialyze both the antibody (in the ITC cell) and the NPNA peptide (in the syringe) extensively against the same buffer (e.g., 20 mM phosphate-buffered saline, pH 7.2) to minimize heats of dilution.[7]

  • Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions. A typical starting point is 40 µM of the antibody in the cell and 400 µM of the peptide in the syringe.[8]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the peptide solution into the antibody solution, allowing the system to reach equilibrium after each injection. An initial small injection is often discarded in the analysis.[8]

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of peptide to antibody. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[7]

X-ray Crystallography of Antibody-Peptide Complexes

X-ray crystallography provides high-resolution structural information about the interaction between an antibody and an NPNA-containing peptide.

Protocol Outline:

  • Complex Formation and Purification: Mix the purified Fab fragment of the antibody with a molar excess of the synthetic NPNA peptide and purify the complex using size-exclusion chromatography.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drops) to obtain well-ordered crystals of the antibody-peptide complex.[9][10]

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron radiation source.[10]

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Fab structure as a search model. Build the peptide into the electron density map and refine the model to obtain the final high-resolution structure.[9]

Cryo-Electron Microscopy (Cryo-EM) of Antibody-CSP Complexes

Cryo-EM is a powerful technique for determining the structure of large, flexible complexes, such as full-length CSP bound to multiple antibodies.

Protocol Outline:

  • Sample Preparation and Vitrification: Prepare a purified sample of the antibody-CSP complex. Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.[11][12]

  • Data Acquisition: Collect a large number of images (micrographs) of the frozen particles at different orientations using a transmission electron microscope equipped with a direct electron detector.[13]

  • Image Processing: Correct for beam-induced motion and contrast transfer function (CTF). Automatically pick individual particle images from the micrographs.

  • 2D and 3D Classification: Classify the particle images into different 2D classes to assess sample homogeneity. Generate an initial 3D model and perform 3D classification to separate different conformational states.

  • 3D Reconstruction and Model Building: Reconstruct a high-resolution 3D density map from the final set of particles. Build and refine an atomic model of the antibody-CSP complex into the density map.[13]

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate important structural and functional relationships.

CSP_Domain_Architecture cluster_repeats Central Repeat Region CSP N-terminus Central Repeat Region C-terminus r1 NPNA r2 NPNA r3 ... r4 NPNA r5 NVDP r6 NPNA

Figure 1: Domain architecture of the Plasmodium falciparum Circumsporozoite Protein (CSP), highlighting the immunodominant central repeat region composed primarily of Asn-Pro-Asn-Ala (NPNA) motifs.

experimental_workflow cluster_production 1. Component Production cluster_binding 2. Binding Analysis cluster_structural 3. Structural Analysis cluster_functional 4. Functional Validation p1 Recombinant CSP / NPNA Peptide Synthesis b1 ELISA p1->b1 b2 Isothermal Titration Calorimetry (ITC) p1->b2 p2 Monoclonal Antibody Production p2->b1 p2->b2 f1 In vitro Inhibition Assays b1->f1 s1 X-ray Crystallography b2->s1 s2 Cryo-Electron Microscopy (Cryo-EM) b2->s2 s1->f1 s2->f1 f2 In vivo Protection Studies f1->f2

Figure 2: A typical experimental workflow for characterizing the interaction between antibodies and NPNA-containing antigens, from initial production to functional validation.

antibody_inhibition cluster_interaction Antibody-CSP Interaction sporozoite Plasmodium Sporozoite infection Infection sporozoite->infection Infects csp CSP (with NPNA repeats) hepatocyte Hepatocyte infection->hepatocyte binding Binding csp->binding antibody Anti-NPNA Antibody antibody->binding binding->sporozoite Blocks Adhesion/Invasion

Figure 3: Logical diagram illustrating the proposed mechanism of antibody-mediated inhibition of sporozoite infection. Anti-NPNA antibodies bind to the Circumsporozoite Protein (CSP) on the sporozoite surface, preventing its interaction with and invasion of host hepatocytes.

Conclusion and Future Directions

The Asn-Pro-Asn-Ala repeat motif of the Plasmodium falciparum Circumsporozoite Protein remains a cornerstone of malaria vaccine and therapeutic research. Its unique, repeating structure and immunodominance make it an ideal target for eliciting a protective antibody response. A thorough understanding of the structural biology of the NPNA motif and its interactions with the immune system, gained through the experimental approaches detailed in this guide, is paramount for the rational design of next-generation malaria interventions.

Future research will likely focus on developing immunogens that can present the NPNA repeats in a native-like conformation to elicit more potent and broadly neutralizing antibodies. Furthermore, the combination of targeting the NPNA repeats with other conserved epitopes on the CSP or other sporozoite antigens may lead to synergistic effects and a more robust and durable protective immunity. The continued application of advanced structural and biophysical techniques will be indispensable in achieving these goals and ultimately developing a highly effective malaria vaccine.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H(-Asn-Pro-Asn-Ala)₂-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains. This document provides a comprehensive protocol for the manual synthesis of the octapeptide H(-Asn-Pro-Asn-Ala)₂-OH using Fmoc/tBu chemistry. The protocol details each step from resin preparation to final peptide cleavage and purification. Special considerations are given to the inclusion of asparagine and proline residues, which can present unique challenges during synthesis.

Materials and Reagents

The successful synthesis of the target peptide requires high-quality reagents and solvents. The following table summarizes the necessary materials.

Category Reagent/Material Grade Supplier Example
Resin 2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, 1% DVBSigma-Aldrich, Novabiochem
Amino Acids Fmoc-Ala-OHPeptide synthesis gradeSigma-Aldrich, ChemPep Inc.
Fmoc-Asn(Trt)-OHPeptide synthesis gradeAdvanced ChemTech, Sigma-Aldrich
Fmoc-Pro-OHPeptide synthesis gradeSigma-Aldrich, Chem-Impex
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)≥98%CEM Corporation, Sigma-Aldrich
Deprotection Reagent Piperidine (B6355638)≥99.5%Sigma-Aldrich
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradeThermo Fisher Scientific
Dichloromethane (DCM)ACS gradeThermo Fisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Cleavage Cocktail Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
WaterHPLC gradeThermo Fisher Scientific
Purification Acetonitrile (ACN)HPLC gradeThermo Fisher Scientific

Experimental Protocols

The synthesis of H(-Asn-Pro-Asn-Ala)₂-OH is performed in a stepwise manner on a solid support. The general workflow involves anchoring the C-terminal amino acid to the resin, followed by iterative cycles of deprotection and coupling of subsequent amino acids.

Diagram of the Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin_Prep Resin Swelling & First Amino Acid Loading Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Wash Final Wash (DCM) & Drying Wash2->Final_Wash After Last Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.[1][2]

1. Resin Preparation and First Amino Acid Loading (Fmoc-Ala-OH)

  • Swell 2-chlorotrityl chloride resin (e.g., 0.5 g, 0.8 mmol/g loading) in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

  • Add the amino acid solution to the resin and shake for 2 hours.

  • To cap any unreacted sites, add methanol (B129727) (0.8 mL/g resin) and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

2. Iterative Synthesis Cycle

The following cycle is repeated for each subsequent amino acid in the sequence (Asn, Pro, Asn, Ala, Asn, Pro, Asn).

a. Fmoc Deprotection

  • Add 20% piperidine in DMF (v/v) to the resin (10 mL/g resin).[3][4][5]

  • Shake for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and shake for 10 minutes.[3][4][5]

  • Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

b. Amino Acid Coupling

For each coupling step, use the appropriate Fmoc-protected amino acid: Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, or Fmoc-Ala-OH. The use of a trityl (Trt) protecting group on the asparagine side chain is crucial to prevent dehydration side reactions and improve solubility.[6][7]

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to initial resin loading) and Oxyma Pure (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes. The combination of DIC and Oxyma is a safe and effective coupling method that minimizes racemization.[8][9][10]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake the reaction vessel for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated ("double coupling"). Double coupling is sometimes necessary after proline due to the secondary amine structure which can slow down the reaction.[11]

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).

3. Cleavage and Final Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM (5x) and dry under vacuum for at least 1 hour.[12]

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). This cocktail is effective for cleaving the peptide from the 2-CTC resin and removing the side-chain protecting groups (Trt from Asn).[13]

  • Add the cleavage cocktail to the dried resin (10 mL/g resin) and shake at room temperature for 2 hours.[12][13]

  • Filter the resin and collect the filtrate into a clean flask.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[14]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17][18] A typical purification involves a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the collected fractions by LC-MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Quantitative Data Summary

The following table provides a summary of the quantitative parameters for the synthesis protocol.

Parameter Value Notes
Resin Loading 0.4 - 0.8 mmol/gStarting functionalization of the 2-CTC resin.
Amino Acid Excess 3 equivalentsRelative to initial resin loading.
Coupling Reagent Excess 3 equivalentsDIC and Oxyma, relative to initial resin loading.
Fmoc Deprotection Solution 20% Piperidine in DMF (v/v)A standard and effective concentration.[3][4]
Deprotection Time 3 min + 10 minTwo-step deprotection ensures complete Fmoc removal.
Coupling Time 2 hoursCan be extended or repeated if necessary.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)A common cocktail for peptides without highly sensitive residues like Cys or Met.
Cleavage Time 2 hoursSufficient for 2-CTC resin and Trt group removal.[13]
HPLC Mobile Phase A 0.1% TFA in WaterStandard for peptide purification.[16][18]
HPLC Mobile Phase B 0.1% TFA in AcetonitrileStandard for peptide purification.[16][18]

Conclusion

This protocol provides a detailed and robust method for the synthesis of H(-Asn-Pro-Asn-Ala)₂-OH. By utilizing Fmoc-Asn(Trt)-OH and an efficient DIC/Oxyma coupling strategy, common side reactions can be minimized. Adherence to the outlined washing, deprotection, and cleavage steps is critical for obtaining a high-purity final product. The final purification by RP-HPLC is an essential step to isolate the target peptide from any deletion sequences or byproducts generated during synthesis.

References

Application Note: Purification of H(-Asn-Pro-Asn-Ala)2-OH using Preparative Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Following solid-phase peptide synthesis (SPPS), the crude product of the octapeptide H(-Asn-Pro-Asn-Ala)2-OH contains the target peptide along with various synthesis-related impurities.[1][2] These impurities, which can include deletion sequences, truncated peptides, and incompletely deprotected molecules, must be removed to ensure the peptide's efficacy and safety for downstream applications.[1][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[2][3][4]

This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase. The methodology covers method development on an analytical scale, scaling up to a preparative scale, fraction analysis, and final product recovery.

Principle of RP-HPLC for Peptide Purification RP-HPLC separates molecules based on their relative hydrophobicity.[3] The stationary phase is non-polar (e.g., silica (B1680970) particles modified with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and acetonitrile (B52724) (ACN).[3][5] The peptide sample is loaded onto the column in a mobile phase with a low concentration of organic solvent, causing hydrophobic regions of the peptide to bind to the stationary phase.[3] A linear gradient of increasing organic solvent concentration is then applied, which progressively weakens these hydrophobic interactions.[6] Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, which interact more strongly with the stationary phase, require a higher concentration of organic solvent to elute.[3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to improve peak shape and resolution.[1][6]

Experimental Protocols

1. Materials and Equipment

  • HPLC System: A preparative HPLC system with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.

  • Columns:

    • Analytical: C18, 4.6 x 250 mm, 5 µm particle size.

    • Preparative: C18, 21.2 x 250 mm, 5 µm particle size (or similar, with the same packing material as the analytical column).[6]

  • Reagents:

    • Crude this compound peptide powder.

    • HPLC-grade acetonitrile (ACN).[6]

    • HPLC-grade water.[6]

    • Trifluoroacetic acid (TFA), sequencing grade.[6]

  • Equipment:

    • Analytical balance.

    • Sonicator or vacuum filtration system for degassing mobile phases.[7]

    • pH meter.

    • Vortex mixer.

    • Syringe filters (0.22 µm or 0.45 µm).[5]

    • Lyophilizer (freeze-dryer).[6]

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of water.[2][4]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of ACN.[2][4]

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[7]

3. Sample Preparation

  • Dissolve the crude this compound powder in Mobile Phase A to a final concentration of approximately 10-20 mg/mL for preparative runs.[7] For analytical runs, a concentration of 1 mg/mL is sufficient.[4]

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter to remove any insoluble particles that could block the column.[5]

4. Analytical Method Development

The goal is to optimize the separation on a smaller, analytical column before scaling up.[6]

  • Equilibrate the analytical C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the 1 mg/mL crude peptide solution.[4]

  • Run a broad "scouting" gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate percentage of Mobile Phase B at which the target peptide elutes.

  • Based on the scouting run, develop a shallower, optimized gradient for better resolution. The optimized gradient should span a narrower range around the elution point of the target peptide (e.g., from 15% B to 45% B over 30 minutes). A typical shallow gradient increases the organic phase by 1% per minute.[8]

5. Preparative Purification

  • Equilibrate the preparative C18 column with the starting conditions of the optimized analytical method. The flow rate must be scaled up according to the column diameter. For a 21.2 mm ID column, a typical flow rate is 18-20 mL/min.

  • Inject the filtered crude peptide solution. The loading capacity is typically 1-2 mg of crude peptide per mL of packed column volume.[9]

  • Run the optimized gradient with the adjusted preparative flow rate.

  • Monitor the elution profile using UV detection at 215-220 nm, which is optimal for detecting the peptide bond.[2][10]

  • Collect fractions corresponding to the main peptide peak using the fraction collector. It is advisable to collect multiple smaller fractions across the main peak.[6]

6. Fraction Analysis, Pooling, and Recovery

  • Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Combine all fractions that meet the desired purity level (e.g., >98%).[7]

  • Freeze the pooled solution at -80°C until completely solid.

  • Lyophilize the frozen solution for 48-72 hours or until a dry, white powder is obtained.[6][7]

  • Store the purified, lyophilized peptide at -20°C or lower under desiccated conditions.[7]

Data Presentation

Table 1: HPLC Method Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient (Optimized) 20% to 50% B over 30 min20% to 50% B over 30 min
Detection UV at 215 nmUV at 215 nm
Column Temperature 30-40 °CAmbient or 30-40 °C
Injection Volume 20 µL (1 mg/mL)2-5 mL (10 mg/mL)

Table 2: Expected Purification Results

ParameterValue
Crude Purity (Initial) ~70-85%
Final Purity (Post-HPLC) >98%
Analytical Retention Time Dependent on system, approx. 15-20 min
Recovery 50-70% (dependent on crude purity)
Final Form White, lyophilized powder
Post-Purification Analysis Mass Spectrometry (to confirm identity)

Visualization

HPLC_Purification_Workflow start Crude this compound (from SPPS) sample_prep Sample Preparation (Dissolve in Phase A & Filter) start->sample_prep analytical_dev Analytical HPLC (Method Development & Optimization) sample_prep->analytical_dev scale_up Preparative HPLC (Scale-Up Purification) analytical_dev->scale_up Optimized Method fraction_collection Fraction Collection (Peak-based) scale_up->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions (Purity >98%) purity_analysis->pooling Pure waste Impure Fractions (Discard or Re-process) purity_analysis->waste Impure lyophilization Lyophilization (Solvent Removal) pooling->lyophilization final_product Purified Peptide Powder (Store at -20°C) lyophilization->final_product

Caption: Workflow for the purification of this compound.

References

Application Note: Sequence Verification of a Synthetic Peptide H(-Asn-Pro-Asn-Ala)2-OH using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The primary amino acid sequence of a synthetic peptide defines its structure and function. Therefore, sequence verification is a critical step in quality control for research and therapeutic applications. This application note details a robust method for the sequence verification of the synthetic peptide H(-Asn-Pro-Asn-Ala)2-OH (Sequence: Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method provides accurate mass measurement of the intact peptide and sequence-specific fragmentation data to unequivocally confirm its identity.

Introduction

Synthetic peptides are essential tools in various fields, including drug development, proteomics, and immunology. The fidelity of the synthesis process must be verified to ensure that the correct peptide is used in downstream applications. Mass spectrometry is a cornerstone technique for peptide characterization, offering high sensitivity and specificity.[1][2] This analysis employs a high-resolution mass spectrometer to first determine the intact mass of the peptide (MS1 analysis) and then to fragment the peptide and analyze its constituent parts (MS/MS or tandem MS analysis), which provides definitive sequence information.[3][4]

The target peptide, this compound, has a repeating sequence and contains two proline residues. Proline's unique cyclic structure can influence peptide fragmentation during collision-induced dissociation (CID), often leading to a preferential cleavage at the N-terminal side of the proline residue.[5][6] This "proline effect" results in the formation of abundant y-type fragment ions, which can be a signature characteristic in the MS/MS spectrum.[6] This study demonstrates the successful application of LC-MS/MS to navigate these structural features and confirm the peptide's sequence.

Experimental Workflow

The overall experimental process follows a standardized workflow from sample preparation to final data analysis and sequence verification.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_ms MS Stages cluster_data Data Interpretation peptide Synthetic Peptide This compound sample_prep Sample Preparation (Dissolution & Dilution) peptide->sample_prep lc RP-HPLC Separation sample_prep->lc ms Mass Spectrometry lc->ms ms1 MS1 Scan (Precursor Ion Mass) cid Isolation & CID (Fragmentation) ms1->cid ms2 MS2 Scan (Fragment Ion Mass) cid->ms2 analysis Data Analysis (Fragment Matching) ms2->analysis verification Sequence Verified analysis->verification

Caption: Experimental workflow for peptide sequence verification.

Methodology

A synthetic sample of this compound was prepared and analyzed using an Agilent 1290 Infinity II LC system coupled to an Agilent 6545XT AdvanceBio LC/Q-TOF.

  • Sample Preparation: 1 mg of the peptide was dissolved in 1 mL of 0.1% formic acid in water. This stock solution was further diluted to 5 pmol/µL for injection.

  • Liquid Chromatography: Separation was performed on an Agilent AdvanceBio Peptide Mapping column. Formic acid was used as the ion-pairing agent to ensure optimal performance for mass spectrometry.[7][8]

  • Mass Spectrometry: The instrument was operated in positive electrospray ionization (+ESI) mode. An MS1 scan was performed to identify the precursor ion, followed by a targeted MS/MS scan where the precursor was isolated and fragmented using collision-induced dissociation (CID).

A detailed step-by-step protocol is provided in the subsequent section.

Results and Discussion

1. Precursor Ion Mass Verification (MS1)

The theoretical monoisotopic mass of the neutral peptide is 810.3620 Da. The MS1 scan revealed prominent peaks corresponding to the singly and doubly protonated precursor ions, [M+H]⁺ and [M+2H]²⁺. The observed mass-to-charge ratios (m/z) showed high accuracy, with a mass error of less than 3 ppm, confirming the elemental composition of the peptide.

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺811.3693811.3685-1.0
[M+2H]²⁺406.1883406.18901.7
Table 1: Comparison of theoretical and observed m/z for the precursor ion of this compound.

2. Sequence Verification by MS/MS Fragmentation

The doubly charged ion at m/z 406.1890 was selected for MS/MS analysis. In CID, peptide ions typically fragment at the amide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[9][10][11] The resulting fragment ions were matched to the theoretical fragments of the proposed sequence (Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala).

The MS/MS spectrum provided extensive sequence coverage. A near-complete series of b- and y-ions was observed, allowing for unambiguous confirmation of the amino acid sequence. The data is summarized in Table 2.

Fragment IonSequenceTheoretical m/zObserved m/zMass Error (ppm)
b₂NP212.1030212.1025-2.4
b₃NPN326.1459326.1452-2.1
b₄NPNA397.1830397.1824-1.5
b₅NPNAN511.2260511.2251-1.8
b₆NPNANP608.2787608.2780-1.2
b₇NPNANPN722.3217722.3208-1.2
y₁A72.044472.0441-4.2
y₂NA186.0873186.0870-1.6
y₃PNA283.1401283.1396-1.8
y₄NPNA397.1830397.1825-1.3
y₅ANPNA468.2202468.2194-1.7
y₆NANPNA582.2631582.2622-1.5
y₇PNANPNA679.3159679.3149-1.5
Table 2: Major b- and y-ions identified in the MS/MS spectrum of this compound.

The fragmentation pattern showed characteristics consistent with a proline-containing peptide. Notably, the y-ions resulting from cleavage N-terminal to the proline residues (y₃ and y₆) were of high intensity, which is a hallmark of the "proline effect".[5] The comprehensive matching of observed fragments to the theoretical sequence provides high confidence in the peptide's identity.

Conclusion

The LC-MS/MS method described herein successfully verified the primary sequence of the synthetic peptide this compound. High-resolution mass measurements confirmed the elemental composition, and detailed MS/MS fragmentation analysis confirmed the precise order of amino acids. This workflow is a reliable and essential tool for the quality control of synthetic peptides in research and development.

Detailed Experimental Protocol

Materials and Reagents
  • Peptide: this compound, lyophilized powder (>95% purity)

  • Water: LC-MS Grade

  • Acetonitrile (ACN): LC-MS Grade

  • Formic Acid (FA): LC-MS Grade

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

Instrumentation
  • LC System: Agilent 1290 Infinity II LC or equivalent

  • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent high-resolution mass spectrometer

  • LC Column: Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the peptide by dissolving 1 mg of lyophilized powder in 1 mL of Mobile Phase A.

  • Vortex briefly to ensure complete dissolution.

  • Prepare a working solution of 5 pmol/µL (approximately 4 µg/mL) by diluting the stock solution with Mobile Phase A.

  • Transfer the working solution to an autosampler vial.

LC Method Parameters
ParameterValue
Flow Rate0.3 mL/min
Column Temp40 °C
Injection Volume1 µL
Gradient Time (min) | % Mobile Phase B
0.0 | 3%
2.0 | 3%
15.0 | 40%
17.0 | 95%
19.0 | 95%
19.1 | 3%
22.0 | 3%
Table 3: Liquid chromatography gradient and parameters.
MS Method Parameters
ParameterValue
Source Parameters
Ionization ModePositive Electrospray Ionization (+ESI)
Gas Temperature325 °C
Drying Gas Flow8 L/min
Nebulizer Pressure35 psig
Sheath Gas Temp350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Acquisition Parameters
MS1 Scan
Scan Range (m/z)100 - 1700
Acquisition Rate2 spectra/s
MS/MS Scan
Precursor Targetm/z 406.19 (doubly charged ion)
Isolation Width~1.3 amu
Collision Energy (CID)20 V (fixed)
Scan Range (m/z)50 - 1000
Acquisition Rate3 spectra/s
Table 4: Mass spectrometer source and acquisition parameters.
Data Analysis
  • Process the raw data file using appropriate software (e.g., Agilent MassHunter BioConfirm).

  • For MS1 data, use the deconvolution tool to determine the neutral mass of the peptide from the observed charge states and calculate the mass error.

  • For MS/MS data, use a sequence matching tool. Input the theoretical sequence (NPNANPNA) and compare the theoretical b- and y-ion fragments against the observed MS/MS spectrum.

  • Verify that the mass accuracy for the precursor and major fragments is within an acceptable tolerance (typically < 5 ppm).

  • Confirm that the observed fragment ions provide sufficient coverage to support the proposed sequence.

References

Application Notes and Protocols for H(-Asn-Pro-Asn-Ala)2-OH in Cellular Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H(-Asn-Pro-Asn-Ala)2-OH is a synthetic oligopeptide with a repeating dipeptide sequence. Its potential role as a cell-penetrating peptide (CPP) or a drug delivery vehicle necessitates a thorough understanding of its interaction with and entry into cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cellular uptake assays.

Cell-penetrating peptides are typically short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2][3] The mechanisms by which they enter cells are broadly categorized into two main pathways: direct translocation through the membrane and endocytosis.[1][2] Factors such as peptide concentration, cell type, and the nature of the cargo can influence the uptake mechanism.[2]

This document outlines protocols for labeling the peptide, quantifying its cellular uptake using fluorescence-based methods, and elucidating the potential uptake pathways through the use of pharmacological inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Sequence This compoundN/A
Molecular Formula C30H48N12O13Calculated
Molecular Weight 784.78 g/mol Calculated
Charge at pH 7.4 NeutralCalculated
Hydrophobicity HydrophilicCalculated

Table 2: Representative Data from a Cellular Uptake Assay

Cell LinePeptide Concentration (µM)Incubation Time (hr)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
HeLa1011500± 120
HeLa1044500± 350
A5491011200± 100
A5491043800± 300

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of the peptide with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), for visualization and quantification.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Sephadex G-10 column

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer.

  • Dissolve FITC in anhydrous DMF at a 5-fold molar excess to the peptide.

  • Add the FITC solution dropwise to the peptide solution while gently stirring.

  • Incubate the reaction mixture in the dark at room temperature for 4 hours.

  • Separate the labeled peptide from unreacted dye by passing the mixture through a Sephadex G-10 column equilibrated with PBS.

  • Collect the fractions containing the labeled peptide (typically the first colored fractions).

  • Determine the concentration and labeling efficiency by measuring the absorbance at 280 nm (for peptide) and 495 nm (for FITC).

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of fluorescently labeled peptide uptake by a cell population.

Materials:

  • FITC-labeled this compound

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Prepare different concentrations of FITC-labeled this compound in serum-free medium.

  • Wash the cells twice with PBS.

  • Add the peptide solutions to the cells and incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove surface-bound peptide.

  • To further remove surface-bound peptides, you can treat the cells with trypsin for a short period.[1]

  • Harvest the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FITC.

  • Use untreated cells as a negative control to set the baseline fluorescence.

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

This protocol enables the visualization of the intracellular localization of the fluorescently labeled peptide.

Materials:

  • FITC-labeled this compound

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with FITC-labeled this compound as described in Protocol 2.

  • After incubation, wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cell nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the cells using a confocal microscope with appropriate laser lines for FITC and DAPI.

Protocol 4: Investigating Uptake Mechanisms using Inhibitors

This protocol helps to elucidate the potential pathways of cellular uptake by using pharmacological inhibitors of specific endocytic routes.

Materials:

  • FITC-labeled this compound

  • Endocytosis inhibitors (see Table 3)

  • Cells and reagents for flow cytometry (as in Protocol 2)

Procedure:

  • Pre-incubate the cells with the respective inhibitors (at their recommended working concentrations) for 30-60 minutes at 37°C.

  • Without removing the inhibitors, add the FITC-labeled this compound to the cells.

  • Incubate for the desired time.

  • Quantify the cellular uptake using flow cytometry as described in Protocol 2.

  • Compare the uptake in the presence of inhibitors to the uptake in control cells (no inhibitor). A significant reduction in uptake suggests the involvement of the inhibited pathway.

  • As a control for energy-dependent uptake, perform the assay at 4°C, which inhibits most endocytic processes.[1]

Table 3: Common Inhibitors of Endocytic Pathways

InhibitorTarget PathwayTypical Working Concentration
Chlorpromazine Clathrin-mediated endocytosis5-10 µg/mL
Genistein Caveolae-mediated endocytosis100-200 µM
Amiloride Macropinocytosis50-100 µM
Nocodazole Microtubule-dependent transport10-20 µM

Visualizations

G cluster_0 Cellular Uptake Pathways cluster_1 Endocytic Pathways Peptide Peptide Direct_Translocation Direct Translocation Peptide->Direct_Translocation Endocytosis Endocytosis Peptide->Endocytosis Intracellular_Peptide Intracellular Peptide Direct_Translocation->Intracellular_Peptide Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin->Intracellular_Peptide Caveolae->Intracellular_Peptide Macropinocytosis->Intracellular_Peptide

Caption: Potential cellular uptake pathways for peptides.

G Start Start Seed_Cells Seed Cells in 24-well Plate Start->Seed_Cells Label_Peptide Fluorescently Label Peptide Start->Label_Peptide Treat_Cells Treat Cells with Labeled Peptide Seed_Cells->Treat_Cells Label_Peptide->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Wash_Cells Wash to Remove Unbound Peptide Incubate->Wash_Cells Harvest_Cells Harvest Cells Wash_Cells->Harvest_Cells Analyze Analyze Harvest_Cells->Analyze Flow_Cytometry Flow Cytometry (Quantification) Analyze->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Localization) Analyze->Confocal_Microscopy End End Flow_Cytometry->End Confocal_Microscopy->End

Caption: General workflow for cellular uptake assays.

References

Unlocking the Potential of Synthetic Peptides: Protocols for Assessing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic peptides have emerged as a promising class of molecules in biomedical research and therapeutic development. Their high specificity and ability to modulate biological processes make them attractive candidates for new drugs and research tools. A critical step in their development is the thorough assessment of their biological activity. This document provides detailed application notes and protocols for key assays to characterize the efficacy, potency, and mechanism of action of synthetic peptides.

Data Summary:

The following tables summarize typical quantitative data obtained from the biological assays described in this document.

Table 1: Cytotoxicity of Synthetic Peptides

Peptide IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Peptide AHeLa2415.2
Peptide BA5494825.8
Peptide CJurkat248.5

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a peptide that is required for 50% inhibition of cell viability.

Table 2: Enzyme Inhibition by Synthetic Peptides

Peptide IDTarget EnzymeSubstrateIC₅₀ (µM)
Peptide XProtease YChromogenic Substrate Z5.1
Peptide YKinase APeptide Substrate B12.3
Peptide ZPhosphatase Cp-Nitrophenyl Phosphate2.7

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the peptide that inhibits 50% of the enzyme's activity.

Table 3: Receptor Binding Affinity of Synthetic Peptides

Peptide IDReceptorEC₅₀ (nM)
Peptide 1GPCR-A50
Peptide 2Receptor Tyrosine Kinase B120
Peptide 3Ion Channel-C85

EC₅₀ (Half-maximal effective concentration) is the concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time.

I. Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the effect of a synthetic peptide on cell health and proliferation. The MTT and XTT assays are widely used colorimetric methods for this purpose.

A. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.[1]

Experimental Protocol:

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Synthetic peptide stock solution

  • MTT solution (5 mg/mL in sterile PBS)[1][2]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)[1][2]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1][2]

  • Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium.[1] Remove the existing medium and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity if available.[1]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.[2] Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of a "no cell" control from all other readings.[2] Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability).[2] Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the IC₅₀ value.[2]

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h peptide_treatment Treat with Synthetic Peptide incubation_24h->peptide_treatment incubation_treatment Incubate for desired time peptide_treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubate 2-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing cell viability.

B. XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.[3]

Experimental Protocol:

Materials:

  • Cells and culture medium

  • Synthetic peptide

  • XTT labeling mixture

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Peptide Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

II. Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing synthetic peptides that modulate the activity of a specific enzyme.[2][4] The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC₅₀).[2]

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

Materials:

  • Purified enzyme

  • Synthetic peptide inhibitor

  • Chromogenic or fluorogenic substrate

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the synthetic peptide inhibitor at various concentrations, and the enzyme solution.[1] Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.[1]

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[1]

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.[1]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration.[5] Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Enzyme_Inhibition_Workflow start Start setup Prepare Assay Plate: - Buffer - Peptide Inhibitor (serial dilutions) - Enzyme start->setup preincubation Pre-incubate Enzyme and Inhibitor setup->preincubation reaction_start Initiate Reaction with Substrate preincubation->reaction_start kinetic_measurement Kinetic Measurement (Absorbance/Fluorescence) reaction_start->kinetic_measurement data_analysis Data Analysis: - Calculate Reaction Velocity - Determine IC50 kinetic_measurement->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

III. Receptor Binding Assays

Receptor binding assays are used to determine if a synthetic peptide binds to a specific receptor and to quantify the affinity of this interaction.[6]

A. Competitive Radioligand Binding Assay

This assay measures the ability of a synthetic peptide to compete with a known radiolabeled ligand for binding to a receptor.

Experimental Protocol:

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand

  • Synthetic peptide

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In reaction tubes, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the synthetic peptide at varying concentrations.[2] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[2]

  • Incubation: Incubate the tubes at room temperature or 37°C to reach binding equilibrium.[2]

  • Filtration: Rapidly terminate the reaction by filtering the contents through a glass fiber filter using a filtration apparatus.[2] Wash the filters quickly with cold wash buffer to remove unbound radioligand.[2]

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding.[2] Plot the percentage of specific binding against the logarithm of the peptide concentration to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]

B. Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

ELISA can be adapted to study peptide-protein interactions, including binding to soluble receptors or antibodies.[7][8]

Experimental Protocol:

Materials:

  • 96-well microtiter plates

  • Synthetic peptide

  • Target protein (receptor or antibody)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Enzyme-conjugated secondary antibody

  • Substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the synthetic peptide (1-10 µg/mL) overnight at 4°C.[9]

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[9]

  • Primary Incubation: Add the target protein at various concentrations to the wells and incubate for 2 hours at room temperature.

  • Secondary Incubation: Wash the plate and add the enzyme-conjugated secondary antibody that specifically recognizes the target protein. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the substrate.[1] After a suitable incubation time, stop the reaction with a stop solution.[1]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[1]

  • Data Analysis: Plot the absorbance values against the protein concentration to determine the binding characteristics, such as the EC₅₀.[1]

ELISA_Binding_Assay start Start coating Coat Plate with Synthetic Peptide start->coating blocking Block Non-specific Sites coating->blocking primary_incubation Incubate with Target Protein blocking->primary_incubation secondary_incubation Incubate with Enzyme-conjugated Secondary Antibody primary_incubation->secondary_incubation detection Add Substrate and Stop Solution secondary_incubation->detection read_absorbance Measure Absorbance detection->read_absorbance data_analysis Data Analysis (Determine EC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an ELISA-based peptide binding assay.

IV. Antimicrobial Activity Assays

For peptides designed as antimicrobial agents, it is essential to determine their efficacy against relevant microorganisms.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Synthetic peptide

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth.

  • Peptide Dilution: Prepare serial dilutions of the synthetic peptide in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the peptide dilutions. Include a positive control (no peptide) and a negative control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

V. In Vivo Efficacy Studies

While in vitro assays provide valuable initial data, in vivo studies are necessary to evaluate the efficacy and safety of a synthetic peptide in a living organism.[10]

General Considerations for In Vivo Studies:

  • Animal Model: Select an appropriate animal model that mimics the human disease or condition being targeted.

  • Route of Administration: Determine the most suitable route of administration (e.g., intravenous, subcutaneous, oral) based on the peptide's properties and intended therapeutic use.

  • Dose and Dosing Regimen: Conduct dose-ranging studies to determine the optimal dose and frequency of administration.

  • Efficacy Endpoints: Define clear and measurable endpoints to assess the peptide's therapeutic effect (e.g., tumor size reduction, decreased bacterial load, improved physiological parameters).

  • Toxicity and Safety: Monitor the animals for any signs of toxicity or adverse effects.[10]

Example: Murine Model of Bacterial Infection

  • Infection: Induce a bacterial infection in mice (e.g., intraperitoneal injection of bacteria).

  • Peptide Treatment: Administer the synthetic peptide at different doses and time points post-infection.

  • Monitoring: Monitor the survival rate of the mice.

  • Bacterial Load: At specific time points, collect tissues or blood to determine the bacterial load (colony-forming units).

  • Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to assess the peptide's in vivo antimicrobial efficacy.

In_Vivo_Signaling_Pathway cluster_cell Target Cell receptor Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) signaling_cascade->cellular_response Modulation peptide Synthetic Peptide peptide->receptor Binding

Caption: A generalized signaling pathway initiated by a synthetic peptide.

References

Application Notes and Protocols for Conjugating H(-Asn-Pro-Asn-Ala)2-OH to Carrier Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H(-Asn-Pro-Asn-Ala)2-OH is a synthetic peptide representing a tandem repeat of the immunodominant epitope of the circumsporozoite protein of Plasmodium falciparum, the causative agent of malaria.[1][2] Due to its relatively small size, this peptide, like many synthetic peptides, acts as a hapten and is generally not immunogenic on its own.[3][4][5][6] To elicit a robust and specific immune response for vaccine development or antibody production, it must be covalently conjugated to a larger, immunogenic carrier molecule.[3][4][5][7][8]

This document provides detailed protocols for three common methods for conjugating this compound to carrier proteins:

  • Glutaraldehyde Crosslinking: A one-step method that links primary amines.

  • EDC/NHS Crosslinking: A two-step method that couples carboxyl groups to primary amines, offering more control.[9][10][11]

  • Maleimide-Thiol Coupling: A highly specific method requiring the introduction of a terminal cysteine to the peptide.

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Tetanus Toxoid (TT).[5][10][12][13] KLH is often preferred for its high immunogenicity.[5][13]

General Workflow for Peptide-Carrier Conjugation

The overall process for creating and utilizing a peptide-carrier conjugate involves several key stages, from peptide synthesis to the final application.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 Application Peptide_Synthesis Peptide Synthesis This compound Conjugation Peptide-Carrier Conjugation Reaction Peptide_Synthesis->Conjugation Carrier_Prep Carrier Protein Preparation (e.g., KLH) Carrier_Prep->Conjugation Purification Purification (Dialysis / SEC) Conjugation->Purification Characterization Characterization (SDS-PAGE, MALDI-TOF, AAA) Purification->Characterization Immunization Immunization Characterization->Immunization Immune_Response Immune Response Analysis (e.g., ELISA) Immunization->Immune_Response G Peptide Peptide-NH2 Conjugate Peptide-N=CH-(CH2)3-CH=N-Carrier Peptide->Conjugate Carrier Carrier-NH2 Carrier->Conjugate Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->Conjugate Schiff Base Formation G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Peptide Peptide-COOH Intermediate Peptide-NHS Ester (Amine-Reactive) Peptide->Intermediate + EDC, NHS EDC EDC NHS NHS Conjugate Peptide-CO-NH-Carrier Intermediate->Conjugate Carrier Carrier-NH2 Carrier->Conjugate G Conjugate Peptide-Carrier Conjugate APC Antigen Presenting Cell (e.g., Macrophage) Conjugate->APC Phagocytosis TH_Cell Helper T-Cell APC->TH_Cell Presents Carrier Epitope B_Cell B-Cell APC->B_Cell Presents Peptide Epitope TH_Cell->B_Cell T-Cell Help (Cytokines) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Activation & Differentiation Antibodies Anti-Peptide Antibodies Plasma_Cell->Antibodies Secretion

References

Application Note: Assessing the Stability of H(-Asn-Pro-Asn-Ala)2-OH in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases in biological fluids.[1][2][3] Therefore, assessing the metabolic stability of peptide candidates like H(-Asn-Pro-Asn-Ala)2-OH is a critical step in early drug development. This document provides detailed protocols for evaluating the in vitro stability of this peptide in biological matrices such as plasma and serum using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for quantifying peptides and their degradation products.[4][5]

Background: Potential Degradation Pathways The stability of this compound is primarily influenced by its amino acid sequence. The repeated Asn-Pro and Asn-Ala motifs present specific vulnerabilities to both enzymatic and chemical degradation.

  • Enzymatic Degradation: Biological fluids contain numerous proteases that can cleave peptide bonds.[6][7] Proline (Pro) residues can influence cleavage, with some proteases specifically targeting bonds C-terminal to proline.[8] The Asn-Ala bond could also be a target for various endopeptidases.

  • Chemical Degradation: Asparagine (Asn) residues are susceptible to non-enzymatic deamidation, especially at neutral or alkaline pH.[9][10] This process occurs via a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form either aspartate (Asp) or isoaspartate (isoAsp) residues, potentially altering the peptide's structure and activity. In some cases, this intermediate can also lead to the cleavage of the peptide backbone C-terminal to the Asn residue.[10][11][12]

Experimental Workflow

The overall process for assessing peptide stability involves controlled incubation of the peptide in a biological matrix, followed by robust analytical quantification.

G cluster_prep Sample Preparation & Incubation cluster_process Sample Processing & Analysis cluster_data Data Interpretation A Spike this compound into Biological Fluid (e.g., Plasma) B Incubate at 37°C A->B C Collect Aliquots at Defined Time Points B->C D Quench Reaction & Precipitate Proteins (e.g., with ACN/TFA) C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS/MS E->F G Quantify Parent Peptide F->G I Identify Degradation Products (Metabolites) F->I H Calculate Half-Life (t½) G->H

Caption: General workflow for peptide stability assessment.

Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol details the procedure for incubating this compound in human plasma and preparing samples for analysis.

1. Materials and Reagents

  • This compound (lyophilized, >95% purity)

  • Human Plasma (pooled, with anticoagulant like K2-EDTA)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

2. Reagent Preparation

  • Peptide Stock Solution (1 mg/mL): Dissolve the peptide in DMSO. Store at -20°C in aliquots.

  • Plasma Aliquots: Thaw pooled human plasma at 37°C, then centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Use the supernatant for the assay.

  • Precipitating/Quenching Solution: Prepare a solution of 1% (v/v) TFA in ACN.

3. Incubation Procedure

  • Pre-warm a sufficient volume of the plasma supernatant to 37°C.

  • Initiate the reaction (t=0) by spiking the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize effects on enzymatic activity.[3]

  • Vortex gently to mix and place the main tube in a 37°C incubator.

  • At each designated time point (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

4. Sample Quenching and Protein Precipitation

  • For each time-point aliquot, add three volumes of the cold Precipitating/Quenching Solution (e.g., 150 µL for a 50 µL aliquot). The acid denatures and precipitates plasma proteins while quenching enzymatic activity.[3][13]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes to ensure complete protein precipitation.[3]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the peptide and its fragments, to a new low-bind tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Peptide Quantification

This protocol outlines a general method for quantifying the remaining intact peptide using LC-MS/MS. Method development and optimization are crucial for achieving desired sensitivity and selectivity.[14][15]

1. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system (e.g., Ultimate 3000 Nano/Capillary LC system).[16]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like a Q Exactive).[14][17]

  • Column: A reversed-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.9 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 70% Mobile Phase B over an appropriate time (e.g., 10-15 minutes) to ensure separation of the parent peptide from its degradation products.

  • Flow Rate: Dependent on column dimensions (e.g., 0.3 mL/min).

  • Injection Volume: 5-10 µL.

2. Mass Spectrometry Method

  • Tuning: Infuse a standard solution of this compound to determine the optimal precursor ion (typically a multiply charged ion, [M+2H]²⁺ or [M+3H]³⁺) and source parameters.

  • Fragmentation: Perform a product ion scan to identify stable and intense fragment ions (product ions) for quantification.

  • MRM/SRM Setup: Set up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. At least two transitions (precursor ion → product ion) should be monitored for the parent peptide for confident quantification.

3. Data Analysis

  • Integrate the peak area of the parent peptide's MRM transitions at each time point.

  • Normalize the peak area at each time point to the peak area at t=0.

  • Calculate the percentage of intact peptide remaining: (% Remaining) = (Peak Area at time Tx / Peak Area at time T0) * 100.

  • Plot the % remaining peptide against time and fit the data to a one-phase exponential decay model to calculate the peptide's half-life (t½).

Data Presentation

Quantitative results from the stability assay should be summarized in a table for clear interpretation and comparison.

Table 1: Stability of this compound in Human Plasma at 37°C

Time Point (hours)% Intact Peptide Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.588.4 ± 3.1
175.1 ± 2.5
258.9 ± 4.0
433.7 ± 2.8
812.5 ± 1.9
24< 2.0
Calculated Half-Life (t½) ~2.6 hours

Identification of Degradation Products

Identifying the sites of cleavage is crucial for designing more stable peptide analogues.

G A Acquire Full Scan MS Data (MS1) B Identify Potential Metabolite Masses (Mass Shifts from Parent Peptide) A->B C Acquire MS/MS Fragmentation Data for Parent and Potential Metabolites B->C D Sequence Fragments (b- and y-ion series) C->D E Compare Fragment Maps of Parent and Metabolite D->E F Determine Cleavage Site or Modification (e.g., Deamidation) E->F

Caption: Logical workflow for identifying peptide cleavage sites.

Based on the peptide's sequence, potential degradation pathways can be hypothesized and investigated using the MS/MS data.

G cluster_peptide This compound Sequence cluster_legend Potential Degradation Sites N1 Asn P1 Pro N2 Asn A1 Ala N3 Asn P2 Pro N4 Asn A2 Ala K1 Enzymatic Cleavage K2 Deamidation L1 L1->K1 L2 L2->K2 C1 Post-Proline Cleavage C1:e->P1:s C2 Post-Proline Cleavage C2:e->P2:s D1 Deamidation D1:e->N1:n D2 Deamidation D2:e->N2:n D3 Deamidation D3:e->N3:n D4 Deamidation D4:e->N4:n

Caption: Hypothesized degradation sites on this compound.

References

Application of H(-Asn-Pro-Asn-Ala)2-OH in Antimicrobial Research: A Generalized Approach for Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of published scientific literature reveals no specific studies detailing the antimicrobial properties or mechanism of action of the peptide H(-Asn-Pro-Asn-Ala)2-OH. Therefore, this document provides a generalized framework based on the well-established characteristics of a relevant class of antimicrobial peptides that share structural motifs, namely Proline-Rich Antimicrobial Peptides (PrAMPs). The protocols and conceptual pathways described herein are intended to serve as a guide for researchers investigating novel peptides like this compound.

Introduction to Proline-Rich Antimicrobial Peptides (PrAMPs)

The presence of proline residues in the sequence this compound suggests that it may share characteristics with Proline-Rich Antimicrobial Peptides (PrAMPs). PrAMPs are a distinct class of host defense peptides found in various invertebrates and mammals.[1][2][3] They are particularly noted for their primary activity against Gram-negative bacteria.[2][4] A key feature of many PrAMPs is their non-lytic mechanism of action; instead of disrupting the bacterial cell membrane, they penetrate the cell and act on intracellular targets.[1][2][3][4] This intracellular action often involves the inhibition of protein synthesis by binding to the bacterial ribosome.[5][6] This unique mechanism makes them an attractive area of research for developing new antibiotics that may circumvent common resistance mechanisms.

Data Presentation: A Template for Quantifying Antimicrobial Efficacy

Researchers investigating the antimicrobial potential of this compound or similar peptides will need to quantify its activity against a panel of relevant microorganisms. The following table provides a structured format for presenting such quantitative data.

Table 1: Antimicrobial and Cytotoxic Activity of a Novel Peptide
Organism/Cell Line Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Bactericidal Concentration (MBC) (µg/mL) Hemolytic Activity (HC50) (µg/mL)
Gram-Negative Bacteria
Escherichia coliATCC 25922DataData
Pseudomonas aeruginosaATCC 27853DataData
Klebsiella pneumoniaeATCC 13883DataData
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213DataData
Bacillus subtilisATCC 6633DataData
Fungi
Candida albicansATCC 90028DataData
Mammalian Cells
Human Red Blood CellsN/AData
Human Embryonic Kidney CellsHEK-293Data (CC50)

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antimicrobial properties of a novel peptide like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the peptide in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum of 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring absorbance at 600 nm.

Protocol 2: Hemolysis Assay

This assay assesses the peptide's cytotoxicity towards mammalian red blood cells.

Materials:

  • Freshly collected human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% Triton X-100 solution

  • Peptide stock solution

  • Sterile 1.5 mL microcentrifuge tubes

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash hRBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.

  • Add 100 µL of the hRBC suspension to 100 µL of the peptide solution at various concentrations in microcentrifuge tubes.

  • For the negative control, add 100 µL of PBS to 100 µL of the hRBC suspension.

  • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 to 100 µL of the hRBC suspension.

  • Incubate the tubes at 37°C for 1 hour.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • The HC50 is the peptide concentration that causes 50% hemolysis.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate a typical experimental workflow for antimicrobial peptide evaluation and the proposed mechanism of action for PrAMPs.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic_assay MIC Assay (Gram-neg & Gram-pos) characterization->mic_assay mbc_assay MBC Assay mic_assay->mbc_assay cytotoxicity Hemolysis & Mammalian Cell Viability mic_assay->cytotoxicity membrane_perm Membrane Permeabilization Assays mbc_assay->membrane_perm cytotoxicity->membrane_perm intracellular_binding Ribosome Binding/Protein Synthesis Inhibition membrane_perm->intracellular_binding

Caption: Experimental workflow for antimicrobial peptide characterization.

pramp_mechanism peptide PrAMP outer_membrane Outer Membrane (Gram-Negative) peptide->outer_membrane Translocation ribosome 70S Ribosome peptide->ribosome Binding periplasm Periplasm outer_membrane->periplasm inner_membrane Inner Membrane periplasm->inner_membrane Translocation cytoplasm Cytoplasm inner_membrane->cytoplasm protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition Inhibition ribosome->inhibition protein_synthesis->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed non-lytic mechanism of action for Proline-Rich Antimicrobial Peptides.

References

Proline-Rich Peptides as Potent Vehicles for Intracellular Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline-rich peptides (PRPs) are emerging as a promising class of cell-penetrating molecules for the intracellular delivery of a wide array of therapeutic and diagnostic agents. Their unique structural properties, conferred by the high abundance of proline residues, contribute to their efficient translocation across cellular membranes, often with low cytotoxicity. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective utilization of PRPs for intracellular delivery applications.

Application Notes

Proline-rich peptides represent a diverse family of cell-penetrating peptides (CPPs) characterized by their unique proline-rich sequences.[1] This structural feature often results in a polyproline type II (PPII) helical conformation, an extended and flexible structure that facilitates interactions with cell membranes and subsequent internalization.[2] Unlike many other CPPs that rely heavily on cationic charge for cell surface binding, the mechanism of uptake for PRPs can be more complex, involving both energy-dependent endocytic pathways and potentially direct translocation.[3][4] One of the key advantages of some PRPs is their ability to enter cells through pathways that avoid lysosomal degradation, such as caveolae or lipid-raft mediated endocytosis, thereby increasing the bioavailability of the delivered cargo.[5]

The applications of PRPs in drug delivery are expanding rapidly. They have been successfully used to deliver a variety of cargo molecules, including small molecule drugs, nucleic acids (such as siRNA and plasmids), and proteins, into a range of cell types.[5][6][7][8] The low cytotoxicity of many PRPs makes them particularly attractive for therapeutic applications.[9][10]

Quantitative Data on Proline-Rich Peptide Performance

The following tables summarize the quantitative data on the efficacy and safety of various proline-rich peptides from published literature.

Peptide/DerivativeCell LineUptake Efficiency/InternalizationReference
p1932PE/CA PJ15 (oral squamous cancer)Internalization observed within minutes. Natural form more efficient than retro-inverso form.[4][11]
p1932hGFs (primary gingival fibroblasts)Internalization observed within minutes.[4][11]
(vrlppp)₃ (all-D SAP)White blood cells and kidney cells (in vivo mouse model)Rapid internalization observed.[10][12]
Bac5(1-17) derivativesE. coli BW25113Permeabilized 100% of bacterial cells at 4 µM (for derivatives 281 and 291).[9]
Sweet Arrow Peptide (SAP)HEK293Enabled greater uptake of solid lipid nanoparticle vectors.[7]
Sweet Arrow Peptide (SAP)ARPE-19Induced a change in the dominant entrance mechanism from clathrin endocytosis to caveolae/raft-dependent endocytosis.[7]
Peptide/DerivativeCargoCell LineDelivery EfficiencyReference
Sweet Arrow Peptide (SAP)pCMS-EGFP plasmidHEK293, ARPE-19Greater transfection in both cell lines.[7]
A3-APO (dimeric PrAMP)Imipenem or colistinKlebsiella pneumoniae, Acinetobacter baumanniiSynergistic antimicrobial effect.[6]
Amphiphilic cyclic peptides ([WR]5)siRNAMDA-MB-231, MDA-MB-468Improved siRNA delivery by >3-fold compared to other synthesized cyclic peptides. Co-formulation with DOPE enhanced efficiency up to ~2-fold.[13][14]
Peptide/DerivativeCell LineCytotoxicity (e.g., IC50, % viability)Reference
p1932 and retro-inverso formPE/CA PJ15, hGFsLack of cytotoxicity.[4][15]
(vrlppp)₃ (all-D SAP)Mice (in vivo)No significant differences in main biochemical parameters or weight compared with controls.[10][12]
Bac5(1-17) derivativesMEC-1 (human lymphocytic leukaemia)Most derivatives showed low cytotoxicity at 32 µM. Peptides 273 and 293 reduced viability by 32% and 41% respectively.[9]
Sweet Arrow Peptide (SAP)HEK293, ARPE-19No effect on cell viability.[7]
Amphiphilic cyclic peptides ([WR]5, [R5K]W5, [R6K]W6)MDA-MB-231, MDA-MB-468, AU565 WTNo significant toxicity at N/P ratios of 20:1 or less.[13][14]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Proline-Rich Peptides

This protocol outlines the manual synthesis of a generic proline-rich peptide using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[16][17]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., no color change, indicates completion).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Evaluation of Cellular Uptake by Flow Cytometry

This protocol describes the quantitative analysis of fluorescently labeled PRP uptake into cultured cells using flow cytometry.[3][18][19]

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled PRP (e.g., FITC-labeled)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plate or flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Incubation:

    • Prepare different concentrations of the fluorescently labeled PRP in complete cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the PRP-containing medium to the cells.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Washing:

    • Remove the peptide-containing medium and wash the cells twice with cold PBS to remove surface-bound peptide.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore at the appropriate wavelength (e.g., 488 nm for FITC).

    • Measure the fluorescence intensity of at least 10,000 cells per sample.

    • Use untreated cells as a negative control to set the background fluorescence.

    • Quantify the mean fluorescence intensity (MFI) of the cell population for each condition.

Protocol 3: Visualization of Intracellular Localization by Confocal Microscopy

This protocol details the visualization of the intracellular distribution of fluorescently labeled PRPs using confocal laser scanning microscopy.[20][21][22]

Materials:

  • Cultured cells seeded on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Fluorescently labeled PRP

  • PBS

  • Paraformaldehyde (4% in PBS) for fixing

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Peptide Incubation: Incubate the cells with the fluorescently labeled PRP in complete medium for the desired time at 37°C.

  • Washing and Fixing:

    • Remove the peptide-containing medium and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining:

    • Incubate the fixed cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the PRP's fluorophore and the nuclear stain.

    • Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_cargo Cargo Conjugation (Optional) cluster_cellular_assays Cellular Assays cluster_functional_assays Functional Assays synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization conjugation Covalent or Non-covalent Conjugation to Cargo characterization->conjugation Conjugate to Cargo uptake Quantitative Uptake (Flow Cytometry) characterization->uptake Evaluate Uptake conjugation->uptake delivery_assay Cargo Delivery & Efficacy (e.g., Gene Expression, Enzyme Activity) conjugation->delivery_assay localization Intracellular Localization (Confocal Microscopy) uptake->localization cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) uptake->cytotoxicity

Caption: Experimental workflow for evaluating PRP-mediated delivery.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF, DCM) deprotection->wash coupling Amino Acid Coupling (Activated Fmoc-AA) coupling->wash wash->coupling repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end Crude Peptide cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

lipid_raft_endocytosis PRP Proline-Rich Peptide (PRP) LipidRaft Lipid Raft Domain PRP->LipidRaft Binds to Membrane Plasma Membrane Caveolin Caveolin LipidRaft->Caveolin Recruits Endocytosis Caveolae-mediated Endocytosis Caveolin->Endocytosis Initiates Caveosome Caveosome (pH neutral) Endocytosis->Caveosome Forms Cytosol Cytosolic Release Caveosome->Cytosol Releases Cargo Lysosome Lysosomal Pathway (Avoided) Caveosome->Lysosome Avoids Fusion

Caption: Lipid raft-mediated endocytosis pathway for PRP uptake.

References

Troubleshooting & Optimization

troubleshooting low yield in H(-Asn-Pro-Asn-Ala)2-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of H(-Asn-Pro-Asn-Ala)2-OH.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield in the synthesis of this peptide is a common issue, often attributable to its specific sequence. The presence of two Asn-Ala and two Proline residues introduces challenges such as aspartimide formation and difficult couplings.

Common Causes of Low Yield and Recommended Solutions

Symptom Potential Cause Recommended Solution Explanation
Mass spectrometry shows significant peaks corresponding to masses lower than the target peptide. Aspartimide Formation 1. Use a milder base for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF with 0.1 M HOBt). 2. Employ a more sterically hindered protecting group for the Asn side chain, such as Fmoc-Asn(Mmt)-OH, although Fmoc-Asn(Trt)-OH is generally effective.[1] 3. Reduce piperidine treatment times during deprotection.The Asn-Ala sequence is prone to base-catalyzed aspartimide formation, which can lead to chain termination or the formation of difficult-to-separate impurities.[2][3][4] Adding an acid additive like HOBt can help suppress this side reaction.[5]
Kaiser test is positive after coupling, especially after Proline. Incomplete Coupling 1. Perform a "double coupling" for the amino acid following Proline. 2. Increase the concentration of the amino acid and coupling reagents.[6] 3. Use a more efficient coupling reagent such as HATU or HCTU.[7]Proline is a secondary amine, which can make the subsequent coupling reaction slower and less efficient. A second coupling step helps to drive the reaction to completion.[6]
Resin beads clump together; poor swelling observed. Peptide Aggregation 1. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP). 2. Incorporate a chaotropic salt like LiCl (0.5 M) in the DMF during coupling. 3. Consider microwave-assisted synthesis to disrupt secondary structures.The repeating (Asn-Pro-Asn-Ala) sequence can lead to the formation of secondary structures on the resin, hindering reagent access. NMP is better at disrupting these structures than DMF.[8]
Mass spectrometry shows a complex mixture of products with no dominant target peptide peak. Multiple Side Reactions 1. Implement a combination of the above strategies. 2. Synthesize the peptide at a lower temperature to reduce the rate of side reactions. 3. Perform a small-scale test synthesis to identify the problematic steps.A combination of aspartimide formation, incomplete coupling, and aggregation can lead to a cascade of side reactions, resulting in a low yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is the Asn-Ala linkage in my peptide problematic?

A1: The sequence Asn-Ala is particularly susceptible to aspartimide formation during the piperidine-mediated Fmoc deprotection step. The nitrogen atom of the amino acid following asparagine can attack the side-chain carbonyl of Asn, forming a stable five-membered ring (aspartimide). This can lead to chain termination or rearrangement into β-aspartyl peptides, which are difficult to separate from the desired product and result in lower yields.[2][3][4]

Q2: I'm using Fmoc-Asn(Trt)-OH. Is this sufficient to prevent side reactions?

A2: Fmoc-Asn(Trt)-OH is the standard and generally effective choice for preventing the dehydration of the asparagine side chain to a nitrile.[1] However, it may not completely prevent aspartimide formation, especially in a susceptible sequence like Asn-Ala. While the bulky trityl group offers significant protection, the basic conditions of Fmoc deprotection can still initiate this side reaction.[2] Therefore, combining Fmoc-Asn(Trt)-OH with optimized deprotection conditions (e.g., shorter deprotection times or the use of additives like HOBt) is recommended.

Q3: What is "double coupling" and why is it recommended after Proline?

A3: Double coupling is the repetition of the amino acid coupling step before proceeding to the next deprotection step. It is recommended after a Proline residue because the N-terminus of Proline is a secondary amine, which is sterically hindered and less nucleophilic than the primary amines of other amino acids. This can lead to slower and incomplete coupling of the next amino acid. Performing the coupling reaction twice helps to ensure that all available amino groups have reacted, thereby improving the overall yield and purity of the final peptide.[6]

Q4: Can peptide aggregation be predicted for my sequence?

A4: While it is difficult to predict with certainty, sequences with repeating motifs, like this compound, have a higher propensity for aggregation. Aggregation is caused by the formation of intermolecular hydrogen bonds between peptide chains on the resin, which can block reactive sites and lead to incomplete reactions.[8] If you observe poor resin swelling or slow reaction kinetics, aggregation is a likely cause.

Quantitative Data

The following table presents illustrative data on the impact of different synthesis strategies on the crude purity and yield of a model peptide containing an Asn-Ala sequence.

Table 1: Impact of Synthesis Strategy on Yield and Purity

Strategy Deprotection Conditions Coupling Conditions Crude Purity (%) Overall Yield (%)
Standard 20% Piperidine in DMFHBTU/DIPEA in DMF~45%~30%
Optimized 20% Piperidine, 0.1M HOBt in DMFHATU/DIPEA in NMP, Double coupling after Pro~75%~60%

Note: These are representative values based on typical outcomes for problematic sequences and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Optimized Solid-Phase Synthesis of this compound

This protocol utilizes Fmoc chemistry on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g substitution) in N-Methyl-2-pyrrolidone (NMP) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine and 0.1 M HOBt in NMP for 5 minutes and drain.

    • Repeat the treatment with the same solution for 15 minutes and drain.

    • Wash the resin thoroughly with NMP (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • For the coupling of Ala after Pro, repeat this step (double coupling).

    • Wash the resin with NMP (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test after each coupling step to ensure completion. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Ala, Asn, Pro, Asn, Ala, Asn, Pro, Asn.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/HOBt in NMP) start->deprotection wash1 Wash (NMP & DCM) deprotection->wash1 coupling Amino Acid Coupling (HATU/DIPEA in NMP) wash1->coupling wash2 Wash (NMP & DCM) coupling->wash2 cycle Repeat Cycle for (Asn-Pro-Asn-Ala)x2 wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Sequence Complete cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Figure 1. Optimized SPPS workflow for this compound synthesis.

Side_Reactions cluster_main Desired Synthesis Pathway cluster_side Aspartimide Formation Side Reaction Peptide_Asn_Ala Peptide-Asn(Trt)-Ala-Resin Deprotection Fmoc Deprotection (Piperidine) Peptide_Asn_Ala->Deprotection Coupling Next AA Coupling Deprotection->Coupling Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Base-catalyzed cyclization Target_Peptide Elongated Peptide Coupling->Target_Peptide Truncation Truncated Sequence Aspartimide->Truncation Chain Termination Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Rearrangement

Figure 2. Key side reaction: Aspartimide formation at the Asn-Ala motif.

References

preventing aggregation of H(-Asn-Pro-Asn-Ala)2-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide H(-Asn-Pro-Asn-Ala)₂-OH, focusing on preventing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is H(-Asn-Pro-Asn-Ala)₂-OH and why is it prone to aggregation?

A1: H(-Asn-Pro-Asn-Ala)₂-OH is a synthetic peptide with the sequence H-Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala-OH. Its repeating asparagine (Asn) residues are the primary contributors to its tendency to aggregate. Peptides rich in asparagine can form stable intermolecular hydrogen bonds, leading to the formation of β-sheet structures that precipitate out of solution. The presence of proline (Pro) is advantageous as it can disrupt the formation of these secondary structures, but aggregation can still be a significant issue.

Q2: What is the theoretical isoelectric point (pI) of H(-Asn-Pro-Asn-Ala)₂-OH and why is it important?

A2: The theoretical isoelectric point (pI) of H(-Asn-Pro-Asn-Ala)₂-OH is approximately 6.0. The pI is the pH at which the peptide has a net neutral charge. At or near this pH, the lack of electrostatic repulsion between peptide molecules can lead to minimal solubility and an increased likelihood of aggregation. Therefore, adjusting the pH of your solution to be at least 1-2 units away from the pI is a critical first step in preventing aggregation.

Q3: What are the initial signs of peptide aggregation in my solution?

A3: The initial signs of aggregation can range from subtle to obvious. You may observe:

  • Visual Cloudiness or Turbidity: The solution may appear hazy or milky.

  • Precipitation: Visible particles may form and settle at the bottom of the container.

  • Gel Formation: In some cases, the solution may become viscous and form a gel-like substance.

  • Inconsistent Experimental Results: Aggregation can lead to variability in analytical measurements and reduced biological activity.

Q4: Can I use sonication to dissolve my H(-Asn-Pro-Asn-Ala)₂-OH peptide?

A4: Yes, sonication can be a useful technique to aid in the dissolution of peptide aggregates. However, it should be used with caution. Use a bath sonicator and apply short bursts of sonication (e.g., 10-15 seconds at a time) while keeping the sample on ice to prevent localized heating, which could potentially degrade the peptide.

Troubleshooting Guides

Issue 1: Peptide fails to dissolve in aqueous buffer.
  • Cause: The peptide is likely aggregating due to the buffer's pH being too close to its isoelectric point (pI ≈ 6.0) or due to strong intermolecular hydrogen bonding.

  • Solution Workflow:

    Caption: Workflow for dissolving H(-Asn-Pro-Asn-Ala)₂-OH.

Issue 2: Peptide solution becomes cloudy over time, even after initial dissolution.
  • Cause: The peptide may be slowly aggregating out of solution due to factors like temperature, concentration, or interactions with container surfaces.

  • Solution Strategies:

    • Reduce Concentration: If experimentally feasible, working with a lower peptide concentration can reduce the likelihood of aggregation.

    • Add Anti-Aggregation Reagents: Incorporate additives that can interfere with the intermolecular interactions driving aggregation.

    • Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, keep the solution at 4°C.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Calculate the required volume of buffer to achieve the desired final peptide concentration.

  • Prepare two buffers: one acidic (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5) and one basic (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).

  • Weigh the lyophilized peptide in a sterile microcentrifuge tube.

  • Add a small amount of the chosen buffer (acidic or basic) to the peptide.

  • Gently vortex the tube for 30 seconds.

  • If the peptide is not fully dissolved, sonicate in a water bath for 1-2 minutes, keeping the sample cool.

  • Visually inspect for any remaining particulate matter. If the solution is clear, the peptide is dissolved.

  • Store the solution appropriately.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
  • Determine the final desired concentration of the peptide and the maximum tolerable concentration of DMSO in your experiment (typically ≤1%).

  • Add a minimal volume of pure DMSO to the lyophilized peptide to create a concentrated stock solution. For example, dissolve 1 mg of peptide in 20-50 µL of DMSO.

  • Vortex thoroughly until the peptide is completely dissolved.

  • While vigorously stirring the aqueous buffer , slowly add the concentrated DMSO-peptide stock solution dropwise.

  • Continue stirring for at least 15 minutes at room temperature.

  • Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various additives in preventing peptide aggregation can be quantified. The following table summarizes the impact of common anti-aggregation agents on asparagine-rich peptides, as measured by techniques like Thioflavin T (ThT) fluorescence (which detects β-sheet formation) or dynamic light scattering (DLS) (which measures particle size).

AdditiveConcentration RangeTypical Reduction in Aggregation (%)Notes
L-Arginine 50 - 200 mM40 - 70%Can help to solubilize peptides and prevent aggregation by interfering with intermolecular interactions.
Guanidine HCl 0.5 - 2 M60 - 90%A strong denaturant that disrupts hydrogen bonds. May affect peptide secondary structure.
Urea 1 - 4 M50 - 85%Another denaturant that can effectively prevent aggregation. May also impact peptide conformation.
Tween 20 0.01 - 0.1% (v/v)30 - 60%A non-ionic detergent that can reduce aggregation at air-water interfaces and on surfaces.
DMSO 5 - 20% (v/v)50 - 80%An organic co-solvent that disrupts hydrophobic interactions. Note: high concentrations may not be compatible with all assays.

Note: The exact percentage of aggregation reduction will vary depending on the specific peptide sequence, concentration, and experimental conditions.

Logical Relationships in Preventing Aggregation

The decision-making process for preventing aggregation involves a series of logical steps based on the properties of the peptide and the experimental requirements.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies (if needed) cluster_3 Tertiary Strategies (for persistent issues) pI Determine pI (pI ≈ 6.0) pH_adjust pH Adjustment (pH > 7.5 or < 4.5) pI->pH_adjust hydrophobicity Assess Hydrophobicity (Moderate) co_solvent Use Co-solvent (e.g., DMSO) hydrophobicity->co_solvent concentration Lower Peptide Concentration pH_adjust->concentration concentration->co_solvent additives Add Anti-Aggregation Agents (e.g., Arginine) co_solvent->additives denaturants Use Denaturants (e.g., Guanidine HCl, Urea) additives->denaturants

Caption: Decision tree for selecting an anti-aggregation strategy.

minimizing side reactions in Fmoc-Asn(Trt)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the coupling of Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the coupling of Fmoc-Asn(Trt)-OH?

The main side reaction of concern is the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue.[1][2][3][4] This occurs during the carboxyl activation step of the amino acid. While the trityl (Trt) protecting group on the side chain of Fmoc-Asn(Trt)-OH is designed to prevent this, the choice of coupling reagents and reaction conditions can still influence the outcome. Another potential, though less common, side reaction is aspartimide formation, which is more prevalent with aspartic acid residues but can occur with asparagine, especially under strongly basic conditions.[5][6][7]

Q2: Why is Fmoc-Asn(Trt)-OH preferred over unprotected Fmoc-Asn-OH?

The use of Fmoc-Asn(Trt)-OH offers two significant advantages over its unprotected counterpart. Firstly, the trityl (Trt) protecting group on the side-chain amide effectively prevents the dehydration side reaction that leads to nitrile formation.[4][8][9] Secondly, Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which facilitates more efficient and complete coupling reactions.[8][9] Unprotected Fmoc-Asn-OH has very low solubility, which can hinder the coupling process.[8]

Q3: Which coupling reagents are recommended to minimize side reactions with Fmoc-Asn(Trt)-OH?

To minimize the risk of side reactions, it is advisable to avoid carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) when coupling asparagine, even with side-chain protection.[3][10][11] The following classes of coupling reagents are preferred:

  • Phosphonium (B103445) Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective and do not promote dehydration.[3][10] However, it is important to note that BOP produces a carcinogenic byproduct, hexamethylphosphoramide.[10][11]

  • Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for coupling asparagine with a minimal risk of side reactions.[3][10]

Troubleshooting Guides

Issue 1: Detection of a mass corresponding to the peptide minus 18 Da.

This mass loss is a strong indicator of dehydration of the asparagine side chain to a nitrile.

Root Cause Analysis and Solutions

cluster_issue Issue: Peptide Mass -18 Da cluster_cause Potential Causes cluster_solution Solutions Mass_Loss Detection of Peptide Mass - 18 Da Coupling_Reagent Inappropriate Coupling Reagent (e.g., Carbodiimides) Mass_Loss->Coupling_Reagent likely due to Activation_Conditions Harsh Activation Conditions Mass_Loss->Activation_Conditions can be exacerbated by Change_Reagent Switch to Phosphonium or Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP) Coupling_Reagent->Change_Reagent remediate by Optimize_Conditions Use Milder Activation (e.g., lower temperature, shorter pre-activation) Activation_Conditions->Optimize_Conditions remediate by

Caption: Troubleshooting workflow for asparagine dehydration.

Issue 2: Incomplete or slow coupling of Fmoc-Asn(Trt)-OH.

The bulky nature of the trityl (Trt) protecting group can sometimes lead to slower coupling kinetics.

Root Cause Analysis and Solutions

cluster_issue Issue: Incomplete Coupling cluster_cause Potential Cause cluster_solution Solutions Slow_Coupling Incomplete or Slow Fmoc-Asn(Trt)-OH Coupling Steric_Hindrance Steric Hindrance from Trityl (Trt) Group Slow_Coupling->Steric_Hindrance caused by Double_Coupling Perform a Double Coupling Steric_Hindrance->Double_Coupling overcome by Increase_Time Increase Coupling Time Steric_Hindrance->Increase_Time overcome by Potent_Reagent Use a More Potent Coupling Reagent (e.g., HATU, HCTU) Steric_Hindrance->Potent_Reagent overcome by

Caption: Troubleshooting workflow for slow Fmoc-Asn(Trt)-OH coupling.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the degree of side reactions. The following table summarizes the extent of nitrile formation with different coupling methods for unprotected asparagine, illustrating the importance of avoiding carbodiimides.

Coupling Method% Nitrile Formation (approx.)Reference
DCC/HOBtHigh[1][2]
BOPLow to None[1][10]
Fmoc-Asn-OPfpLow to None[1][2]

Note: The use of Fmoc-Asn(Trt)-OH with phosphonium or aminium/uronium reagents is expected to yield negligible nitrile formation.

Experimental Protocols

Recommended Protocol for Fmoc-Asn(Trt)-OH Coupling using HBTU

This protocol is designed to minimize side reactions and ensure efficient coupling.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol for Double Coupling

If the initial coupling is incomplete, a second coupling is recommended.

  • Washing: After the first coupling, wash the resin with DMF (3 times).

  • Second Activation and Coupling: Repeat the amino acid activation and coupling steps as described in the recommended protocol.

  • Washing and Monitoring: Wash the resin and perform a Kaiser test as described previously.

Reaction Mechanism Diagram

The following diagram illustrates the dehydration side reaction of the asparagine side chain during activation with a carbodiimide (B86325) reagent.

cluster_reaction Asparagine Side-Chain Dehydration Mechanism Asn Fmoc-Asn-OH Activated_Ester O-acylisourea Intermediate Asn->Activated_Ester + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, DIC) Dehydration Dehydration Activated_Ester->Dehydration Side Reaction Coupling Peptide Bond Formation Activated_Ester->Coupling Desired Reaction Nitrile β-cyanoalanine Residue Dehydration->Nitrile forms Desired_Peptide Desired Peptide Coupling->Desired_Peptide forms

Caption: Mechanism of asparagine side-chain dehydration.

References

Technical Support Center: Aspartimide Formation in Asp/Asn-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate aspartimide formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in peptide synthesis?

A1: Aspartimide formation is an intramolecular side reaction that occurs in peptides containing aspartic acid (Asp) or asparagine (Asn) residues. The backbone amide nitrogen following the Asp/Asn residue attacks the side-chain carboxyl group (or its amide), forming a five-membered succinimide (B58015) ring known as an aspartimide.[1][2] This is particularly problematic during Fmoc solid-phase peptide synthesis (SPPS) due to repeated exposure to the basic conditions of piperidine (B6355638) used for Fmoc group removal.[3][4]

The formation of aspartimide is a significant issue because the succinimide ring is unstable and can be opened by nucleophiles, such as piperidine or water. This ring-opening can result in a mixture of byproducts, including α- and β-aspartyl peptides, as well as their racemized (D-aspartyl) forms.[2][4] These impurities are often difficult to separate from the target peptide by HPLC as they can have similar retention times and the same mass, which complicates purification, reduces the overall yield, and can impact the biological activity of the final peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The propensity for aspartimide formation is highly dependent on the amino acid sequence. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2][5] The lack of steric hindrance on the C-terminal side of the aspartic acid residue in these sequences facilitates the formation of the five-membered succinimide ring. Other sequences that are also prone to this side reaction to a lesser extent include Asp-Ala, Asp-Thr, Asp-Cys, and Asp-Arg.[3]

Q3: What are the main strategies to reduce or prevent aspartimide formation?

A3: There are several key strategies to minimize aspartimide formation:

  • Modification of Fmoc-Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives to the standard piperidine solution can reduce the rate of aspartimide formation.[1][6]

  • Sterically Hindered Side-Chain Protecting Groups: Employing bulky protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the intramolecular cyclization.[4][5]

  • Backbone Protection: Modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue prevents it from acting as a nucleophile.[2][7]

  • Alternative Nα-Protecting Groups: Using Nα-protecting groups that are cleaved under non-basic conditions can avoid the primary trigger for aspartimide formation in Fmoc-SPPS.[4]

Q4: How can I detect and quantify aspartimide formation in my crude peptide?

A4: Aspartimide formation and its related byproducts can be detected and quantified using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[8] In an RP-HPLC chromatogram, aspartimide-related impurities may appear as distinct peaks close to the main product peak. Co-elution is possible, making quantification challenging. Mass spectrometry can confirm the identity of the peaks, with the aspartimide itself showing a mass loss of 18 Da (loss of water) compared to the target peptide. The α- and β-aspartyl byproducts will have the same mass as the target peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant peak with a mass loss of 18 Da observed in LC-MS. Formation of the aspartimide intermediate.* Confirm the presence of an Asp/Asn-Xxx sequence prone to this side reaction. * Implement one of the preventative strategies outlined below, such as using a sterically hindered protecting group for the Asp residue or modifying deprotection conditions.
Multiple peaks with the same mass as the target peptide, complicating purification. Formation of α- and β-aspartyl peptides, and their D-isomers, resulting from the opening of the aspartimide ring.* Optimize HPLC purification conditions, potentially using a shallower gradient or a different column chemistry. * Proactively suppress aspartimide formation during synthesis using the methods described in this guide to minimize the generation of these impurities.
Low yield of the target peptide containing an Asp-Gly sequence. The Asp-Gly sequence is highly susceptible to aspartimide formation, leading to a significant loss of the desired product.* For Asp-Gly sequences, the use of a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly recommended as it can completely prevent aspartimide formation at that site.[7] * Alternatively, use a highly effective side-chain protecting group like Fmoc-Asp(OBno)-OH.
Aspartimide formation is still observed despite using a sterically hindered protecting group. The chosen protecting group may not be sufficient for a particularly labile sequence, or the synthesis conditions (e.g., prolonged exposure to base, elevated temperature) are too harsh.* Switch to an even bulkier or more effective protecting group (see quantitative data below). * Reduce Fmoc deprotection times or perform deprotection at a lower temperature. * Consider adding an acidic modifier like 0.1 M HOBt or formic acid to the piperidine deprotection solution.[6]

Quantitative Data on Aspartimide Prevention Strategies

The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation in the model peptide VKDGYI, which is highly prone to this side reaction.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting Group% Desired Peptide% Aspartimide-Related ByproductsReference
Fmoc-Asp(OtBu)-OH45.2%54.8%[5]
Fmoc-Asp(OMpe)-OH85.7%14.3%[5]
Fmoc-Asp(OBno)-OH99.1%0.9%[5]
Fmoc-Asp(CSY)-OH>99% (before deprotection)<1% (before deprotection)[9][10]

Data is based on studies involving extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Table 2: Effect of Modified Fmoc-Deprotection Conditions

Deprotection Reagent% Aspartimide Formation (Relative to Standard)Reference
20% Piperidine in DMF100%[6]
20% Piperidine, 0.1 M HOBt in DMFSignificantly Reduced[1][6]
20% Piperidine, 0.1 M Formic Acid in DMFSignificantly Reduced[2]
20% Piperazine in DMFReduced[1]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual cycle for Fmoc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 2: Using Sterically Hindered Fmoc-Asp(OMpe)-OH

To reduce aspartimide formation, substitute the standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH in your synthesis.

  • Follow the Standard Fmoc SPPS Cycle (Protocol 1).

  • For the aspartic acid coupling step, use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.

  • The coupling conditions (equivalents, activation method, and time) are generally the same as for standard protected amino acids, but optimization may be required for particularly difficult couplings.

Protocol 3: Using Backbone-Protected Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This is a highly effective method for preventing aspartimide formation at Asp-Gly sequences.

  • Synthesize the peptide chain up to the residue preceding the Asp-Gly motif using the Standard Fmoc SPPS Cycle (Protocol 1).

  • For the incorporation of the Asp-Gly sequence, use the dipeptide building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

  • Couple the dipeptide using standard coupling methods (e.g., HBTU/DIPEA). As this is a larger building block, a longer coupling time or a double coupling may be beneficial to ensure complete reaction.

  • After the dipeptide is coupled, proceed with the synthesis of the remaining peptide sequence using the standard protocol.

  • The Dmb group is stable to the basic conditions of Fmoc removal and is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin during the final trifluoroacetic acid (TFA) cleavage step.[7]

Protocol 4: Analytical RP-HPLC for Aspartimide Detection

  • Peptide Cleavage and Deprotection: Cleave a small sample of the peptide-resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% TFA.

  • HPLC Analysis:

    • Column: Use a C18 analytical column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient for separating the target peptide from its aspartimide-related byproducts is a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to quantify the percentage of the target peptide and the aspartimide-related impurities. Confirm the identity of the peaks using mass spectrometry.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Asp-Xxx sequence (Fmoc-NH-...-Asp(OR)-CO-NH-Xxx-...) Deprotection Piperidine (Fmoc Removal) Deprotonation Deprotonation of backbone amide Deprotection->Deprotonation Base exposure Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening (H2O or Piperidine) Aspartimide->RingOpening Byproducts Mixture of Byproducts: - α-aspartyl peptide - β-aspartyl peptide - D-isomers - Piperidide adducts RingOpening->Byproducts

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Strategies_Workflow Start Aspartimide-prone sequence identified Strategy Select Prevention Strategy Start->Strategy ModDeprotection Modify Fmoc Deprotection Strategy->ModDeprotection BulkyPG Use Bulky Side-Chain Protecting Group Strategy->BulkyPG BackboneProt Use Backbone Protection Strategy->BackboneProt Synthesis Perform Peptide Synthesis ModDeprotection->Synthesis BulkyPG->Synthesis BackboneProt->Synthesis Analysis Cleave and Analyze by HPLC/MS Synthesis->Analysis Success Aspartimide Reduced Proceed with Purification Analysis->Success Low Impurity Failure Aspartimide Still High Re-evaluate Strategy Analysis->Failure High Impurity Failure->Strategy

Caption: Workflow for selecting and evaluating aspartimide prevention strategies.

References

optimizing storage conditions for long-term stability of H(-Asn-Pro-Asn-Ala)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions and ensuring the long-term stability of the synthetic peptide H(-Asn-Pro-Asn-Ala)2-OH.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and storage of this compound.

FAQ 1: What are the optimal storage conditions for lyophilized this compound?

For maximal long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2][3][4] It is crucial to protect the peptide from moisture and light.[1][5][6][7] Store the peptide in a tightly sealed container, preferably with a desiccant.[1] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide, as it can be hygroscopic.[2][6][8]

FAQ 2: I've observed a change in the mass of my peptide over time when analyzed by mass spectrometry. What could be the cause?

A mass increase of approximately 1 Da per asparagine (Asn) residue may indicate deamidation.[9] The repeating Asn-Pro-Asn-Ala sequence in this compound contains asparagine residues that are susceptible to this modification. Deamidation is a chemical reaction where the side chain amide group of asparagine is hydrolyzed to a carboxylic acid, converting the asparagine to aspartic acid or isoaspartic acid.[9][10] This process is accelerated by moisture and higher pH.[9]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the peptide has been stored in a dry environment at or below -20°C.

  • pH of Reconstitution Buffer: When preparing solutions, use a slightly acidic buffer (pH 5-7) to minimize deamidation, which is more rapid at neutral or alkaline pH.[2][11]

  • Stability Analysis: Perform a forced degradation study by incubating the peptide at a higher temperature or pH to confirm deamidation as the degradation pathway.[12][13][14] Analyze the sample using HPLC-MS to identify the degradation products.

FAQ 3: My peptide shows multiple peaks on the HPLC chromatogram, even when freshly prepared. What could be the reason?

The presence of proline (Pro) in the this compound sequence can lead to the existence of cis and trans isomers of the peptide bond preceding the proline residue.[15][16][17] This cis/trans isomerization can result in conformational heterogeneity, which may be observed as multiple peaks on an HPLC chromatogram.[15]

Troubleshooting Steps:

  • Temperature Equilibration: The equilibrium between cis and trans isomers can be temperature-dependent. Ensure your sample and mobile phases are at a stable temperature before analysis.

  • NMR Spectroscopy: To definitively confirm the presence of cis/trans isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the most suitable method.[16][18]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique can also be used to separate and identify different peptide conformations in the gas phase.[15]

FAQ 4: The peptide has become difficult to dissolve. What should I do?

Difficulty in dissolution can be due to aggregation, where peptide molecules clump together.[19][20] This can be influenced by storage conditions and the peptide's sequence.

Troubleshooting Steps:

  • Proper Reconstitution Technique: When reconstituting, add the solvent and gently swirl or vortex to dissolve the peptide.[21][22][23] Avoid vigorous shaking, which can promote aggregation.[21][24]

  • Solvent Choice: The peptide this compound has a neutral to slightly acidic character. Start by attempting to dissolve it in sterile, deionized water. If solubility is an issue, a small amount of a basic solvent like 0.1% aqueous ammonia (B1221849) can be used initially, followed by dilution with water.[25]

  • Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[25]

FAQ 5: How should I store the reconstituted peptide solution?

Peptide solutions are significantly less stable than their lyophilized form.[7][25] For optimal stability, reconstituted this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] These aliquots should be stored at -20°C or preferably -80°C.[2][8] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but freezing is recommended for longer periods.[25]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CSeveral Years[5]Store in a dark, dry environment. Use a desiccant.
-80°CLong-term (Years)[1]Ideal for maximum stability.
4°CShort-term (Weeks to Months)[6]Not recommended for long-term storage.
Room TemperatureVery Short-term (Days to Weeks)[6][7]For shipping and brief periods only.
Reconstituted Solution-20°C or -80°CWeeks to Months (Aliquot)[2][25]Avoid repeated freeze-thaw cycles.
4°CShort-term (Days)[25]Not recommended for storage beyond a few days.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibrate: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening.[2][6][21]

  • Solvent Selection: Based on the peptide's neutral to slightly acidic nature, begin with sterile, deionized water.

  • Addition of Solvent: Using a sterile pipette, add the calculated volume of solvent to the vial to achieve the desired concentration.[22] Add the solvent gently down the side of the vial to avoid disturbing the lyophilized powder.[21]

  • Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved.[21][23] If necessary, brief sonication can be applied.[25]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.[22][24]

  • Aliquoting: For storage, dispense the solution into single-use, sterile microcentrifuge tubes.[2][21]

  • Storage: Immediately store the aliquots at -20°C or -80°C.[2]

Protocol 2: Assessment of Peptide Stability by HPLC-MS

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., sterile water or a slightly acidic buffer).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

    • HPLC Conditions: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • MS Detection: Monitor the expected mass of the intact peptide and potential degradation products (e.g., +1 Da for each deamidation).

  • Incubation: Store the remaining stock solution and/or aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), thaw an aliquot (if frozen) and analyze it by HPLC-MS using the same method as the initial analysis.

  • Data Analysis: Compare the chromatograms and mass spectra from each time point to the initial analysis. Quantify the peak area of the intact peptide to determine the percentage of degradation over time. Identify the masses of any new peaks to characterize degradation products.

Visualizations

Peptide_Degradation_Pathways Potential Degradation Pathways for this compound Peptide This compound (Intact Peptide) Deamidation Deamidated Peptide (+1 Da per Asn) Peptide->Deamidation Moisture, High pH Isomerization Cis/Trans Isomers Peptide->Isomerization Proline Residue Aggregation Aggregated Peptide (Insoluble) Peptide->Aggregation Improper Storage/Handling

Caption: Key degradation pathways for this compound.

Experimental_Workflow_Stability_Assessment Workflow for Peptide Stability Assessment cluster_prep Preparation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized Peptide Aliquoting Aliquot into Single-Use Tubes Reconstitute->Aliquoting T0_Analysis T=0 Analysis (HPLC-MS) Aliquoting->T0_Analysis Incubate Incubate at Desired Conditions Aliquoting->Incubate Data_Comparison Compare Data to T=0 T0_Analysis->Data_Comparison Time_Point_Analysis Time-Point Analysis (HPLC-MS) Incubate->Time_Point_Analysis Time_Point_Analysis->Data_Comparison

Caption: Experimental workflow for assessing peptide stability.

References

Technical Support Center: Overcoming Challenges in Mass Spectrometry of Acidic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometry of acidic peptides.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with acidic peptides.

Issue 1: Low Signal Intensity or Complete Signal Loss

Q: Why am I observing low signal intensity or a complete loss of signal for my acidic peptides?

A: Low signal intensity for acidic peptides is a common issue that can stem from several factors throughout your experimental workflow. Here are some potential causes and their solutions:

  • Poor Ionization Efficiency: Acidic peptides, particularly those with multiple acidic residues (e.g., aspartic acid, glutamic acid, and phosphorylated residues), can be difficult to protonate in the positive ion mode, leading to weak signals.

    • Solution: Consider switching to negative ion mode mass spectrometry, where deprotonation is favored. Alternatively, optimize your mobile phase by using ion-pairing agents.

  • Sample Loss During Preparation: Acidic peptides can adhere to surfaces of standard lab plastics like microcentrifuge tubes and pipette tips.

    • Solution: Utilize low-binding tubes and pipette tips to minimize sample loss during preparation and transfer steps.[1]

  • Suboptimal Digestion: Incomplete or inefficient enzymatic digestion can result in peptides that are too long or too short for optimal detection by the mass spectrometer.

    • Solution: Optimize your digestion protocol by adjusting the enzyme-to-substrate ratio, incubation time, and temperature. Consider using a different enzyme if trypsin is not providing satisfactory results.[1]

  • Metal Adduction: Acidic peptides are prone to forming adducts with metal ions (e.g., Na+, K+), which can fragment unpredictably and reduce the signal of the desired protonated peptide.

    • Solution: To minimize metal adduct formation, lower the pH of your mobile phase with an organic acid like formic acid.[2] You can also try adding a small amount of a chelating agent to your sample. Permethylation of the N-terminal amino group and carboxyl groups can also reduce metal ion adducts.[3]

Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)

Q: My acidic peptides are showing significant peak tailing in the chromatogram. What can I do to improve the peak shape?

A: Peak tailing is often a result of undesirable interactions between the acidic peptides and the stationary phase or other components of the LC system. Here are some troubleshooting steps:

  • Analyte-Surface Interactions: Peptides containing acidic residues like aspartic acid and glutamic acid can interact with metal surfaces in the LC system, leading to peak tailing and reduced sensitivity.[4]

    • Solution: Employing columns with technologies designed to minimize analyte/surface interactions, such as those with MaxPeak High Performance Surfaces (HPS), can significantly improve peak shape and recovery.[5] Studies have shown a substantial reduction in tailing and up to a 34-fold increase in MS detector response for acidic peptides when using such technologies.[5]

  • Inappropriate Mobile Phase Additives: The choice and concentration of the acidic modifier in your mobile phase can greatly impact peak shape.

    • Solution: The use of ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape for peptides containing basic amino acids.[6] However, TFA is a strong ion-pairing agent and can cause ion suppression in the mass spectrometer. A weaker ion-pairing agent like formic acid is often preferred for MS-based detection to maximize sensitivity. Experiment with different concentrations of formic acid or consider using acetic acid, which has been shown to improve peptide ID output in some cases.[7]

Issue 3: Difficulty in Identifying and Localizing Phosphorylation Sites

Q: I am struggling to confidently identify and pinpoint the location of phosphorylation on my peptides. How can I improve this?

A: Phosphopeptide analysis presents unique challenges due to the labile nature of the phosphate (B84403) group.

  • Neutral Loss of the Phosphate Group: During collision-induced dissociation (CID), the phosphate group can be easily lost, resulting in a dominant neutral loss peak and a lack of informative fragment ions for sequence confirmation.

    • Solution: Employ an alternative fragmentation technique like Electron Transfer Dissociation (ETD). ETD is a non-ergodic fragmentation method that preserves post-translational modifications, leading to better sequence coverage and more confident site localization.[8][9] ETD is particularly advantageous for peptides with charge states higher than 2.[10]

  • Low Abundance of Phosphopeptides: Phosphorylation is a low-stoichiometry modification, meaning phosphopeptides are often present in very low abundance in complex samples.

    • Solution: It is crucial to enrich for phosphopeptides before MS analysis. Titanium dioxide (TiO2) chromatography is a widely used and effective method for selectively enriching phosphopeptides.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometry of acidic peptides?

A1: The main challenges include:

  • Poor ionization efficiency in positive ion mode due to the presence of acidic functional groups.

  • Undesirable interactions with metal surfaces in the LC-MS system, leading to poor peak shape and sample loss.[4]

  • Formation of metal adducts , which complicates spectra and reduces the signal of the target peptide.[3]

  • For phosphopeptides, the lability of the phosphate group during CID fragmentation makes site localization difficult.[13][14]

  • The hydrophilic nature of some acidic peptides , especially those with multiple phosphorylation sites, can lead to poor retention on reversed-phase columns.[15]

Q2: What are ion-pairing agents and how do they help in the analysis of acidic peptides?

A2: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[16] They can interact with charged analytes, like acidic peptides, to neutralize their charge and improve their retention and peak shape on reversed-phase columns.[16] Common volatile ion-pairing reagents used in LC-MS include formic acid, acetic acid, and trifluoroacetic acid (TFA).[17] While TFA can provide excellent chromatography, it is known to cause significant ion suppression in the mass spectrometer. Formic acid is generally preferred for LC-MS applications as it provides a good balance between chromatographic performance and MS sensitivity.

Q3: When should I use Collision-Induced Dissociation (CID) versus Electron Transfer Dissociation (ETD) for acidic peptides?

A3: The choice between CID and ETD depends on the specific goals of your analysis:

  • CID (Collision-Induced Dissociation): This is a robust and widely used fragmentation technique.[10] It is generally effective for sequencing most tryptic peptides. However, for phosphopeptides, CID can lead to the neutral loss of the phosphate group, making it difficult to determine the exact location of the modification.[18]

  • ETD (Electron Transfer Dissociation): ETD is a "gentler" fragmentation technique that preserves labile post-translational modifications like phosphorylation.[8][9] This results in better sequence coverage for phosphopeptides and more confident site localization.[8][9] ETD is particularly effective for peptides that are longer and have higher charge states.[8]

Q4: What are some common sources of contamination in peptide mass spectrometry and how can I avoid them?

A4: Contamination can significantly impact the quality of your mass spectrometry data. Common sources include:

  • Keratins: These proteins from skin, hair, and dust are ubiquitous in lab environments.[19][20] To avoid keratin (B1170402) contamination, always wear gloves and a lab coat, work in a clean environment, and use high-purity reagents.[20][21]

  • Detergents and Polymers: Detergents like Triton X-100 and polymers like polyethylene (B3416737) glycol (PEG) can suppress the ionization of your peptides of interest.[21][22] Avoid using detergents that are not compatible with mass spectrometry. If their use is unavoidable, ensure they are thoroughly removed during sample cleanup.[22]

  • Salts: Non-volatile salts (e.g., NaCl, K2HPO4) from buffers can form adducts with peptides and suppress their signal.[23] Use volatile buffers like ammonium (B1175870) bicarbonate whenever possible and desalt your samples before MS analysis.[22][23]

Quantitative Data Summary

Table 1: Comparison of Ion-Pairing Agents for LC-MS of Peptides

Ion-Pairing AgentTypical ConcentrationpKaAdvantagesDisadvantages
Formic Acid (FA)0.1%3.75Good MS sensitivity, volatile.Modest chromatographic performance compared to TFA.
Acetic Acid0.1% - 1%4.75Can improve peptide ID output in some cases.[7]Weaker ion-pairing can lead to broader peaks for some peptides.
Trifluoroacetic Acid (TFA)0.05% - 0.1%0.5Excellent peak shape and chromatographic performance.Strong ion suppression in MS.

Table 2: Performance Improvement with MaxPeak HPS Technology for Acidic Peptides

ParameterConventional HardwareMaxPeak HPS TechnologyFold Improvement
MS Detector Response (Ion Counts)5.2 x 10^41.2 x 10^6~23-fold
Peak Area--Up to 4-fold increase
Number of b/y fragment ions1136~3-fold increase
Data is for the acidic peptide with the sequence VDNALQSGNSQESVTEQDSK (pI = 3.9).[5]

Experimental Protocols

Detailed Protocol: Titanium Dioxide (TiO2) Phosphopeptide Enrichment

This protocol is adapted from established methods for the enrichment of phosphopeptides from complex mixtures using TiO2 beads.[11][12]

Materials:

  • TiO2 beads (e.g., Titansphere TiO)

  • Loading/Washing Buffer 1: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA)

  • Washing Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 1.5% Ammonium Hydroxide (NH4OH)

  • C18 desalting spin columns

  • Low-binding microcentrifuge tubes

Procedure:

  • Sample Preparation: Start with a digested and desalted peptide mixture. Resuspend the dried peptides in Loading/Washing Buffer 1.

  • TiO2 Bead Equilibration: a. Create a slurry of TiO2 beads in 100% ACN. b. Add an appropriate amount of the slurry to a low-binding microcentrifuge tube. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads once with Washing Buffer 2. e. Equilibrate the beads by washing twice with Loading/Washing Buffer 1.

  • Phosphopeptide Binding: a. Add the peptide sample resuspended in Loading/Washing Buffer 1 to the equilibrated TiO2 beads. b. Incubate for 20-30 minutes at room temperature with gentle mixing to allow for binding of phosphopeptides. c. Pellet the beads by centrifugation and save the supernatant (this contains the non-phosphorylated peptides).

  • Washing: a. Wash the beads twice with Loading/Washing Buffer 1 to remove non-specifically bound peptides. b. Wash the beads twice with Washing Buffer 2.

  • Elution: a. Elute the bound phosphopeptides by adding the Elution Buffer to the beads. b. Incubate for 10-15 minutes with vortexing. c. Centrifuge and carefully collect the supernatant containing the enriched phosphopeptides. d. Repeat the elution step once more and pool the eluates.

  • Sample Cleanup: a. Acidify the eluted phosphopeptides with formic acid to a pH of < 3. b. Desalt the enriched phosphopeptides using a C18 spin column according to the manufacturer's protocol. c. Dry the purified phosphopeptides in a vacuum centrifuge. d. The sample is now ready for reconstitution in an appropriate solvent for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_challenges Key Challenges for Acidic Peptides Protein_Extraction Protein Extraction & Digestion Desalting Desalting (C18) Protein_Extraction->Desalting Enrichment Phosphopeptide Enrichment (TiO2) Desalting->Enrichment For Phosphopeptides LC_Separation LC Separation Desalting->LC_Separation Enrichment->LC_Separation Low_Signal Low Signal Intensity Enrichment->Low_Signal MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Peak_Tailing Poor Peak Shape LC_Separation->Peak_Tailing Fragmentation Fragmentation (CID/ETD) MS_Analysis->Fragmentation Database_Search Database Search Fragmentation->Database_Search PTM_Loss Labile PTM Loss Fragmentation->PTM_Loss PTM_Localization PTM Site Localization Database_Search->PTM_Localization Quantification Quantification PTM_Localization->Quantification

Caption: Experimental workflow for acidic peptide analysis highlighting key challenges.

fragmentation_comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) CID_Node CID b- and y-ions Good for general peptide sequencing Prone to neutral loss of labile PTMs Advantage_ETD ETD is advantageous for phosphopeptides CID_Node:loss->Advantage_ETD Advantage ETD_Node ETD c- and z-ions Preserves labile PTMs Excellent for PTM site localization & large peptides ETD_Node:coverage->Advantage_ETD Advantage Peptide Precursor Ion (e.g., Phosphopeptide) Peptide->CID_Node Collision with gas Peptide->ETD_Node Reaction with radical anions

Caption: Comparison of CID and ETD fragmentation methods for phosphopeptides.

References

Technical Support Center: Enhancing Cellular Delivery of H(-Asn-Pro-Asn-Ala)₂-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular delivery efficiency of H(-Asn-Pro-Asn-Ala)₂-OH and similar peptide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the predicted mechanism of cellular uptake for H(-Asn-Pro-Asn-Ala)₂-OH?

A1: The H(-Asn-Pro-Asn-Ala)₂-OH peptide possesses a neutral charge at physiological pH. Its uptake is likely mediated by endocytosis, specifically macropinocytosis or clathrin-mediated endocytosis, rather than direct membrane translocation which is more common for cationic cell-penetrating peptides (CPPs). The proline-rich structure may influence membrane interaction and internalization pathways.

Q2: How can I enhance the cellular uptake of my H(-Asn-Pro-Asn-Ala)₂-OH conjugate?

A2: To improve cellular uptake, consider the following strategies:

  • Conjugation to a Cell-Penetrating Peptide (CPP): Covalently linking your peptide to a known CPP, such as TAT or polyarginine, can significantly increase its internalization.[1][2]

  • Structural Modification: Introducing cationic residues (e.g., arginine, lysine) into the peptide sequence can enhance electrostatic interactions with the negatively charged cell membrane.

  • Formulation with Delivery Vehicles: Encapsulating the conjugate in liposomes or nanoparticles can facilitate its uptake through endocytic pathways.

Q3: What are the critical controls for a cellular uptake experiment?

A3: Essential controls include:

  • Untreated Cells: To establish baseline fluorescence or signal.

  • Vehicle Control: Cells treated with the delivery vehicle alone (e.g., liposomes without the peptide).

  • Free Fluorophore/Drug Control: To assess the uptake of the label or drug independent of the peptide.

  • Temperature Control: Incubating cells at 4°C can inhibit energy-dependent uptake mechanisms like endocytosis, helping to distinguish them from direct translocation.

  • Endocytosis Inhibitors: Using specific inhibitors for different uptake pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, amiloride (B1667095) for macropinocytosis) can help elucidate the internalization mechanism.

Q4: How can I determine if my conjugate is escaping the endosome?

A4: Endosomal escape is crucial for cytosolic delivery. Methods to assess this include:

  • Confocal Microscopy: Co-localization studies using fluorescently labeled conjugates and endo-lysosomal markers (e.g., LysoTracker). A diffuse cytosolic signal of the conjugate, separate from the endosomal marker, indicates escape.

  • Functional Assays: If the conjugate's cargo has a cytosolic target (e.g., an enzyme or a fluorescent reporter system), a functional readout can confirm its release from the endosome.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Cellular Uptake 1. Low Peptide Concentration: The concentration of the conjugate may be too low for efficient uptake. 2. Short Incubation Time: The incubation period may be insufficient for internalization. 3. Serum Inhibition: Proteins in the serum may bind to the peptide conjugate, hindering its interaction with the cell membrane.[3] 4. Peptide Aggregation: The conjugate may be forming aggregates that are too large for cellular uptake.1. Increase Concentration: Perform a dose-response experiment to determine the optimal concentration. 2. Increase Incubation Time: Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal incubation period. 3. Reduce Serum Concentration: Perform uptake experiments in serum-free or low-serum (e.g., 1-2%) media. 4. Check for Aggregation: Use dynamic light scattering (DLS) or size exclusion chromatography (SEC) to assess the aggregation state of the conjugate. If aggregation is an issue, consider modifying the buffer or the peptide sequence.
High Background Signal 1. Non-specific Binding: The conjugate may be binding to the surface of the culture plate or coverslip. 2. Membrane Adsorption: The conjugate may be strongly adsorbed to the cell surface without being internalized. 3. Inadequate Washing: Insufficient washing can leave behind unbound conjugate.1. Use Low-Binding Plates: Utilize plates specifically designed for low protein and peptide binding. 2. Acid Wash: Briefly wash cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove surface-bound peptides. 3. Thorough Washing: Increase the number and volume of washes with cold PBS after incubation.
Punctate Staining Pattern (No Cytosolic Diffusion) 1. Endosomal Entrapment: The conjugate is successfully internalized via endocytosis but is trapped within endosomes or lysosomes.[1][4] 2. Lysosomal Degradation: The conjugate is being degraded in the lysosome.1. Incorporate Endosomolytic Agents: Co-administer with agents that disrupt endosomal membranes, such as chloroquine (B1663885) or fusogenic peptides. 2. Modify the Conjugate: Add a pH-responsive element to the peptide that promotes endosomal escape in the acidic environment of the endosome. 3. Use Lysosomal Degradation Inhibitors: Treat cells with inhibitors like bafilomycin A1 to prevent lysosomal degradation and allow more time for endosomal escape.
High Cell Toxicity 1. Peptide-Induced Membrane Disruption: High concentrations of the peptide may be disrupting the cell membrane. 2. Toxicity of the Conjugated Cargo: The cargo itself may be cytotoxic at the concentrations used. 3. Contaminants: The peptide preparation may contain toxic contaminants from synthesis.1. Perform a Dose-Response Cytotoxicity Assay: Determine the maximum non-toxic concentration of the conjugate using assays like MTT or LDH release. 2. Evaluate Cargo Toxicity: Assess the cytotoxicity of the unconjugated cargo molecule. 3. Ensure Peptide Purity: Verify the purity of the conjugate using HPLC and mass spectrometry.

Quantitative Data on Cellular Uptake of Peptide Conjugates

Due to the limited availability of specific quantitative data for H(-Asn-Pro-Asn-Ala)₂-OH, the following tables provide data for analogous peptide conjugates to serve as a benchmark.

Table 1: Cellular Uptake of Proline-Rich vs. Arginine-Rich Peptides

PeptideSequenceCell LineIncubation Time (h)Concentration (µM)Cellular Uptake (Mean Fluorescence Intensity)Reference
Proline-Rich Peptide(VRLPPP)₃Jurkat110~150[5]
Arginine-Rich PeptideR₈HeLa110~800[6]
TAT PeptideYGRKKRRQRRRHeLa110~650[2]

Table 2: Effect of CPP Conjugation on Cellular Uptake

ConjugateCell LineIncubation Time (h)Concentration (µM)Cellular Uptake Improvement (Fold Change vs. Unconjugated)Reference
PMO-R₉F₂CHeLa245>20[7]
Doxorubicin-TATK562/ADR210~4.5N/A
sC18-Alanine ScanHeLa0.520Variable (0.5 to 1.5)[8]

Experimental Protocols

Protocol 1: Cellular Uptake Assay by Flow Cytometry

This protocol quantifies the mean cellular fluorescence of a cell population after incubation with a fluorescently labeled peptide conjugate.

Materials:

  • Fluorescently labeled H(-Asn-Pro-Asn-Ala)₂-OH conjugate (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well round-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Peptide Incubation: a. Prepare serial dilutions of the fluorescently labeled peptide conjugate in complete culture medium. b. Aspirate the old medium from the cells and wash once with PBS. c. Add the peptide-containing medium to the cells. Include an untreated control. d. Incubate for the desired time (e.g., 4 hours) at 37°C.

  • Cell Harvesting: a. Aspirate the peptide-containing medium and wash the cells three times with cold PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Flow Cytometry Analysis: a. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 200 µL of cold PBS. b. Transfer the cell suspension to a 96-well round-bottom plate. c. Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorophore (e.g., 488 nm excitation and 525/50 nm emission for FITC). d. Record the mean fluorescence intensity for at least 10,000 events per sample.

  • Data Analysis: a. Subtract the mean fluorescence intensity of the untreated control from the values of the treated samples. b. Plot the mean fluorescence intensity against the peptide concentration.

Protocol 2: Cellular Localization by Confocal Microscopy

This protocol visualizes the subcellular localization of a fluorescently labeled peptide conjugate.

Materials:

  • Fluorescently labeled H(-Asn-Pro-Asn-Ala)₂-OH conjugate

  • Cell line of interest

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: a. Prepare the desired concentration of the fluorescently labeled peptide conjugate in complete culture medium. b. Aspirate the medium and add the peptide-containing medium to the cells. c. Incubate for the desired time at 37°C.

  • Cell Fixation and Staining: a. Aspirate the medium and wash the cells three times with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei. e. Wash three times with PBS.

  • Imaging: a. Mount the coverslips on a microscope slide using mounting medium. b. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain. c. Acquire Z-stack images to visualize the distribution of the peptide throughout the cell volume.

  • Image Analysis: a. Analyze the images to determine the subcellular localization of the peptide conjugate (e.g., cytoplasm, nucleus, endosomes). b. For co-localization studies, quantify the overlap between the peptide signal and the signal from organelle-specific markers.

Visualizations

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Peptide H(-Asn-Pro-Asn-Ala)2-OH Conjugate Endosome Endosome Peptide->Endosome Endocytosis Membrane Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosolic Target Endosome->Cytosol Endosomal Escape Lysosome->Peptide Degradation

Caption: General cellular uptake and intracellular trafficking pathways for peptide conjugates.

Troubleshooting_Logic Start Low Cellular Delivery? CheckUptake Confirm Cellular Uptake (Flow Cytometry) Start->CheckUptake Yes Failure Delivery Failed Start->Failure No CheckLocalization Assess Subcellular Localization (Confocal Microscopy) CheckUptake->CheckLocalization Uptake Confirmed OptimizeUptake Optimize Uptake Conditions: - Increase Concentration/Time - Reduce Serum - Add CPP CheckUptake->OptimizeUptake Low/No Uptake EnhanceEscape Enhance Endosomal Escape: - Use Endosomolytic Agents - pH-Responsive Linkers CheckLocalization->EnhanceEscape Endosomal Entrapment Success Successful Delivery CheckLocalization->Success Cytosolic Localization OptimizeUptake->CheckUptake EnhanceEscape->CheckLocalization

Caption: A logical workflow for troubleshooting poor cellular delivery of peptide conjugates.

References

Validation & Comparative

validating the biological activity of H(-Asn-Pro-Asn-Ala)2-OH with control peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel synthetic peptide, H(-Asn-Pro-Asn-Ala)2-OH, hereafter referred to as Test Peptide 1. Due to the absence of specific biological data for this peptide, this document presents a hypothesized anti-inflammatory activity and outlines a complete validation workflow using appropriate positive and negative controls. This approach serves as a representative model for the rigorous assessment of new peptide entities.

Comparative Analysis of Peptide Activity

To ascertain the sequence-specific biological effects of Test Peptide 1, its performance is compared against a positive control with known anti-inflammatory properties and a negative control designed to be inert.

  • Test Peptide 1: this compound

  • Positive Control: A well-characterized anti-inflammatory peptide, such as α-MSH (α-melanocyte-stimulating hormone), which is known to suppress inflammatory responses.[1]

  • Negative Control (Scrambled Peptide): A peptide with the same amino acid composition and length as Test Peptide 1 but with a randomized sequence (e.g., H-Ala-Asn-Pro-Asn-Ala-Asn-Pro-Asn-OH). This control is crucial for demonstrating that the observed activity is due to the specific sequence of Test Peptide 1 and not merely its chemical properties.

Data Summary

The following tables summarize hypothetical quantitative data from key in vitro assays designed to assess the anti-inflammatory potential and cytotoxicity of the peptides.

Table 1: Effect of Peptides on Pro-Inflammatory Cytokine Release in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control (LPS only) -1500 ± 1202000 ± 150
Test Peptide 1 11250 ± 1101700 ± 130
10700 ± 60900 ± 80
50400 ± 45500 ± 50
Positive Control (α-MSH) 11100 ± 901400 ± 110
10550 ± 50700 ± 65
50300 ± 30400 ± 40
Negative Control (Scrambled) 501450 ± 1301900 ± 160

Data are presented as mean ± standard deviation.

Table 2: Cell Viability Assessment using MTT Assay

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control -100 ± 5
Test Peptide 1 199 ± 4
1098 ± 5
5097 ± 6
Positive Control (α-MSH) 5098 ± 4
Negative Control (Scrambled) 5099 ± 5

Data are presented as mean ± standard deviation relative to the vehicle control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and validation of findings.

Cell Viability (MTT) Assay

This assay determines the potential cytotoxicity of the peptides on mammalian cells.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test peptide, positive control, and negative control in serum-free DMEM.

    • Remove the culture medium and add 100 µL of the peptide solutions at various concentrations to the wells. Include a vehicle-only control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay evaluates the anti-inflammatory activity of the peptides by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages.[2][3][4]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test peptide, positive control, or negative control for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A non-stimulated control group should be included.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Compare the cytokine levels in the peptide-treated groups to the LPS-only control group to determine the percentage of inhibition.

Visualizations

Diagrams created using Graphviz clarify the hypothesized signaling pathway and the experimental workflow.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds to promoter NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Degradation of IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription Peptide Test Peptide 1 Peptide->IKK Inhibits

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

G cluster_assays In Vitro Assays start Start cell_culture Cell Culture (RAW 264.7 Macrophages) start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay cytokine_assay LPS Stimulation & Cytokine Release Assay cell_culture->cytokine_assay peptide_prep Prepare Peptide Solutions (Test, Positive, Negative Controls) peptide_prep->mtt_assay peptide_prep->cytokine_assay data_analysis Data Analysis (ELISA & Absorbance) mtt_assay->data_analysis cytokine_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Experimental Workflow for Peptide Validation.

References

A Comparative Guide to the Synthesis and Purification of H(-Asn-Pro-Asn-Ala)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methods for the chemical synthesis and subsequent purification of the tandem repeat peptide, H(-Asn-Pro-Asn-Ala)2-OH. The octapeptide, with its repeating asparagine-proline motif, presents unique challenges in solid-phase peptide synthesis (SPPS), including potential side reactions and difficulties in achieving high purity. This document outlines two common synthesis strategies and two purification protocols, offering experimental details and comparative data to aid researchers in selecting the most suitable methodology for their specific needs.

Introduction

The peptide this compound is a short, repeating sequence that may find applications in various research contexts, from materials science to biological studies. The successful synthesis of this peptide requires careful consideration of the coupling chemistry to manage the steric hindrance of proline and the potential for side reactions associated with asparagine, such as aspartimide formation.[1][2] Subsequent purification is critical to isolate the target peptide from a mixture of deletion sequences, truncated peptides, and other synthesis-related impurities.[3] This guide compares two well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols and two preparative reversed-phase high-performance liquid chromatography (RP-HPLC) purification methods.

Data Presentation: A Comparative Overview

Due to the absence of specific published data for the synthesis and purification of this compound, the following tables present illustrative but realistic quantitative data based on established knowledge of SPPS and HPLC for similar peptides. These tables are intended to provide a comparative framework for evaluating the different methodologies.

Table 1: Comparison of Solid-Phase Peptide Synthesis (SPPS) Methods for this compound

ParameterMethod A: HATU CouplingMethod B: DIC/Oxyma Coupling
Crude Peptide Yield ~75%~70%
Crude Peptide Purity (by HPLC) ~65%~60%
Key Advantages High coupling efficiency, lower risk of racemization.[4]Cost-effective, low risk of side reactions from coupling agent byproducts.
Key Disadvantages Higher cost of reagent.Slower coupling kinetics, potential for dehydration of Asn side chain.[5]

Table 2: Comparison of Preparative HPLC Purification Methods for this compound

ParameterMethod 1: Shallow Gradient ElutionMethod 2: Step Gradient Elution
Final Purity (by analytical HPLC) >98%>98%
Recovery Yield ~40%~50%
Resolution HighModerate to High
Run Time LongerShorter
Solvent Consumption HigherLower

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The following are detailed protocols for the synthesis of this compound on a Rink Amide resin, which, after cleavage, will yield the C-terminal carboxylic acid. The synthesis follows the fluorenylmethyloxycarbonyl (Fmoc) strategy.

Method A: HBTU/HOBt Activation

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the corresponding Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), HOBt (4 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For the Asn-Pro dipeptide, longer coupling times may be necessary.

    • Monitor the coupling reaction using a Kaiser test.[1]

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence: Ala, Asn, Pro, Asn, Ala, Asn, Pro, Asn. Use Fmoc-Asn(Trt)-OH to protect the asparagine side chain.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours.[6][7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Method B: DIC/Oxyma Activation

  • Resin Swelling and Deprotection: Follow steps 1-3 of Method A.

  • Amino Acid Coupling:

    • To the deprotected resin, add the Fmoc-amino acid (4 equivalents) and Oxyma Pure (4 equivalents) dissolved in DMF.

    • Add Diisopropylcarbodiimide (DIC) (4 equivalents) and allow the reaction to proceed for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing and Repetition: Follow steps 5-8 of Method A for the remainder of the synthesis and cleavage.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using a preparative C18 column.

General Setup:

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Detection: 220 nm

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Method 1: Shallow Gradient Elution

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the dissolved crude peptide onto the column.

  • Elution: Apply a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Collect fractions (e.g., 5 mL) across the major peak.

  • Analysis: Analyze the purity of each fraction using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product.

Method 2: Step Gradient Elution

  • Equilibration and Injection: Follow steps 1 and 2 of Method 1.

  • Elution:

    • Run an isocratic elution at 5% Mobile Phase B for 5 minutes.

    • Apply a step gradient to 20% Mobile Phase B over 2 minutes.

    • Run a shallow gradient from 20% to 35% Mobile Phase B over 20 minutes.

    • Apply a final step to 90% Mobile Phase B to wash the column.

  • Fraction Collection, Analysis, and Lyophilization: Follow steps 4-6 of Method 1.

Mandatory Visualization

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cycle Synthesis Cycle cluster_purification Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, IPA) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Method A or B) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Fmoc_Deprotection_Cycle Fmoc Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Washing_Cycle1 Washing Fmoc_Deprotection_Cycle->Washing_Cycle1 Coupling_Cycle Coupling Washing_Cycle1->Coupling_Cycle Washing_Cycle2 Washing Coupling_Cycle->Washing_Cycle2 Washing_Cycle2->Repeat Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Dissolution Dissolution in Mobile Phase A Crude_Peptide->Dissolution HPLC Preparative RP-HPLC (Method 1 or 2) Dissolution->HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC, MS) HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide (>98%) Lyophilization->Pure_Peptide Coupling_Mechanisms cluster_hatu Method A: HATU Activation cluster_dic Method B: DIC/Oxyma Activation Amino_Acid_A Fmoc-AA-OH Active_Ester_A O-Acyl(tetramethyl)isouronium Ester (Active Intermediate) Amino_Acid_A->Active_Ester_A Activation HATU HATU + DIPEA Coupled_Peptide_A Fmoc-AA-NH-Peptide-Resin Active_Ester_A->Coupled_Peptide_A Coupling Peptide_Resin_A H2N-Peptide-Resin Peptide_Resin_A->Coupled_Peptide_A Amino_Acid_B Fmoc-AA-OH Active_Ester_B Oxyma-Ester (Active Intermediate) Amino_Acid_B->Active_Ester_B Activation DIC_Oxyma DIC + Oxyma Coupled_Peptide_B Fmoc-AA-NH-Peptide-Resin Active_Ester_B->Coupled_Peptide_B Coupling Peptide_Resin_B H2N-Peptide-Resin Peptide_Resin_B->Coupled_Peptide_B

References

A Comparative Guide to the Efficacy of H(-Asn-Pro-Asn-Ala)2-OH and Known Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the antimicrobial efficacy of the synthetic peptide H(-Asn-Pro-Asn-Ala)2-OH in comparison to well-characterized antimicrobial peptides (AMPs). Due to the current lack of publicly available experimental data for this compound, this document serves as a template outlining the requisite experimental comparisons and methodologies. The included data for established AMPs—Melittin, LL-37, and Polymyxin B—offer a benchmark for future assessments.

Data Presentation: Comparative Efficacy of Antimicrobial Peptides

The following tables summarize the antimicrobial and cytotoxic profiles of selected benchmark AMPs. These tables are designed to be populated with experimental data for this compound as it becomes available.

Table 1: Minimum Inhibitory Concentration (MIC) Against Common Pathogens

PeptideStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
This compound Data not availableData not availableData not availableData not available
Melittin2-84-168-324-16
LL-374-328-64>6416-64
Polymyxin B>1280.5-41-8>128

Table 2: Minimum Bactericidal Concentration (MBC) Against Common Pathogens

PeptideStaphylococcus aureus (ATCC 25923) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MBC (µg/mL)Candida albicans (ATCC 10231) MBC (µg/mL)
This compound Data not availableData not availableData not availableData not available
Melittin4-168-3216-648-32
LL-378-6416-128>12832-128
Polymyxin B>1281-82-16>128

Table 3: Cytotoxicity Data

PeptideHemolytic Activity (HC50, µg/mL)Cytotoxicity against Human Keratinocytes (HaCaT) (IC50, µg/mL)
This compound Data not availableData not available
Melittin2-51-5
LL-37>10050-100
Polymyxin B>200>100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is recommended.[1][2][3]

Materials:

  • Test peptide and control peptides

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well polypropylene (B1209903) microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Isolate colonies of the test microorganism from a fresh agar (B569324) plate and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the peptide dilutions. Include a positive control (microorganism without peptide) and a negative control (bro हम्म without microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][5][6][7]

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells that show no visible growth (the MIC well and wells with higher concentrations).

  • Spread the aliquots onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assays

This assay measures the ability of a peptide to lyse red blood cells.[8][9][10][11][12]

Materials:

  • Freshly drawn human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well plates

Procedure:

  • RBC Preparation: Wash RBCs with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the RBC suspension to each well. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[13][14][15][16]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 is the peptide concentration that reduces cell viability by 50%.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Peptide Evaluation

G cluster_0 In Vitro Efficacy cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Peptide Synthesis & Purification B MIC Assay (Broth Microdilution) A->B D Hemolysis Assay A->D E MTT Assay on Human Cell Lines A->E C MBC Assay B->C From non-turbid wells F Determine MIC/MBC Values B->F C->F G Determine HC50/IC50 Values D->G E->G H Calculate Therapeutic Index F->H G->H

Caption: Workflow for the in vitro evaluation of a novel antimicrobial peptide.

General Signaling Pathway for Membrane-Disrupting Antimicrobial Peptides

G cluster_0 Extracellular cluster_1 Bacterial Membrane cluster_2 Intracellular AMP Cationic AMP (e.g., this compound) Membrane Anionic Bacterial Cell Membrane AMP->Membrane Electrostatic Attraction Pore Pore Formation/ Membrane Destabilization Membrane->Pore Hydrophobic Interaction Leakage Ion Leakage & Loss of Membrane Potential Pore->Leakage Death Cell Death Leakage->Death

Caption: A simplified model of the membrane disruption mechanism of action for many antimicrobial peptides.

References

A Structural Showdown: Comparing the (Asn-Pro-Asn-Ala)2 Motif to Other Key Peptide Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of peptide science, where structure dictates function, a detailed understanding of various peptide motifs is paramount for advancing therapeutic and diagnostic applications. This guide provides a comprehensive structural and functional comparison of the (Asn-Pro-Asn-Ala)₂ motif, a repeating unit found in the circumsporozoite protein of the malaria parasite Plasmodium falciparum, with other well-established peptide motifs: RGD, NGR, and TAT. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these peptide architectures.

The (Asn-Pro-Asn-Ala) repeat, often denoted as (NPNA)n, is a key immunogenic component of the circumsporozoite protein and a major target for malaria vaccine development. Its unique structural properties give rise to a specific immunological response, and understanding these characteristics in comparison to other motifs is crucial for the rational design of novel peptide-based technologies.

Structural and Functional Comparison of Peptide Motifs

The following table summarizes the key structural and functional characteristics of the (Asn-Pro-Asn-Ala)₂ motif and its counterparts.

Feature(Asn-Pro-Asn-Ala)₂RGD (Arg-Gly-Asp)NGR (Asn-Gly-Arg)TAT (GRKKRRQRRRPQ)
Primary Function Immunogenicity, antibody recognitionCell adhesion, integrin bindingTumor vasculature targeting, CD13 bindingCell penetration, cargo delivery
Dominant Secondary Structure Type I β-turnConformationally dependent, often β-turn in cyclic peptidesFlexible, often constrained in a cyclic form for selectivityUnstructured, random coil, adopts structure on membrane interaction
Key Residues for Function Proline at position i+1 and Asparagine at position i+2 of the turnArginine, Glycine, Aspartic AcidAsparagine, Glycine, ArginineMultiple Arginine and Lysine residues (cationic nature)
Structural Rigidity Relatively rigid due to repeating β-turnsFlexible in linear form, rigidified by cyclizationFlexible in linear form, rigidified by cyclizationHighly flexible
Common Modifications for Enhanced Activity Longer repeat units for increased immunogenicityCyclization to improve receptor selectivity and stabilityCyclization to improve stability and affinity for CD13Fusion to cargo molecules, lipidation

In-Depth Structural Analysis

The (Asn-Pro-Asn-Ala)₂ Motif: A Repeating β-Turn Structure

The (Asn-Pro-Asn-Ala) sequence, particularly the central Pro-Asn dipeptide, has a high propensity to form a type I β-turn. This is a common secondary structural element where the polypeptide chain reverses direction.[1][2] In a tandem repeat like (Asn-Pro-Asn-Ala)₂, this results in a regular, rod-like, or spiral conformation.[3] This ordered structure is critical for its recognition by the immune system.

  • NMR and X-ray crystallography studies on peptides containing NPNA repeats have confirmed the prevalence of the type I β-turn.[2] This turn is stabilized by a hydrogen bond between the carbonyl oxygen of the asparagine at position i and the amide proton of the alanine (B10760859) at position i+3. The proline at position i+1 and the asparagine at position i+2 occupy the corner positions of the turn, which is sterically favored.

RGD Motif: The Integrin Handshake

The Arg-Gly-Asp (RGD) sequence is a cornerstone of cell adhesion, mediating the interaction between extracellular matrix proteins and cell surface integrins.[4] The conformation of the RGD motif is critical for its binding specificity to different integrin subtypes. While linear RGD peptides are active, they are highly flexible. Cyclization of RGD-containing peptides constrains the backbone and the orientation of the Arg and Asp side chains, leading to enhanced affinity and selectivity for specific integrins.[5] NMR studies have been instrumental in elucidating the solution structures of various cyclic RGD peptides, often revealing the presence of β-turns or other well-defined conformations that are crucial for their biological activity.[6][7]

NGR Motif: A Beacon for Tumor Vasculature

The Asn-Gly-Arg (NGR) motif has emerged as a valuable tool for targeting drugs and imaging agents to tumor neovasculature. It selectively binds to aminopeptidase (B13392206) N (CD13), which is overexpressed on angiogenic blood vessels.[8] Similar to the RGD motif, the activity of NGR peptides can be enhanced by cyclization, which improves their stability and binding affinity. An interesting aspect of the NGR motif is its potential to undergo deamidation of the asparagine residue to form an isoaspartate-glycine-arginine (isoDGU) sequence, which can then target integrins.[8]

TAT Peptide: A Key to the Cellular Kingdom

The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is a well-known cell-penetrating peptide (CPP). Its primary sequence is rich in positively charged amino acids (arginine and lysine), giving it a strong cationic character.[9] This positive charge is crucial for its ability to interact with the negatively charged cell membrane and facilitate its entry into the cell, along with any attached cargo. Structurally, the TAT peptide is largely unstructured and flexible in solution, which is thought to be important for its translocation across the cell membrane.[9]

Experimental Methodologies

A variety of biophysical techniques are employed to characterize the structure and function of these peptide motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic interactions, allowing for the elucidation of secondary structures and overall peptide conformation.[10]

Experimental Protocol for Peptide NMR:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O) to a concentration of 0.5-5 mM.[11] The pH is adjusted, and a deuterium-labeled solvent is added for the NMR lock.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as COSY, TOCSY, and NOESY, to assign proton resonances and identify through-space proximities between protons.[10]

  • Structure Calculation: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints from coupling constants, are used in computational software to calculate a family of structures consistent with the experimental data.[10]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. For peptides, this can reveal precise bond angles and intermolecular interactions.

Experimental Protocol for Peptide Crystallography:

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to obtain well-ordered crystals.[12] Vapor diffusion (hanging or sitting drop) and microbatch methods are commonly used.[12]

  • Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, into which the peptide structure is built and refined.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left and right circularly polarized light.

Experimental Protocol for Peptide CD Spectroscopy:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration typically between 20 and 200 µM.[13]

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[13]

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structures (α-helix, β-sheet, β-turn, random coil). An α-helix gives characteristic negative bands at ~208 and ~222 nm, a β-sheet a negative band around 218 nm, and a random coil a strong negative band near 200 nm.[13]

Visualizing the Concepts

Peptide_Function_Workflow cluster_NPNA (Asn-Pro-Asn-Ala)₂ cluster_RGD RGD Motif cluster_NGR NGR Motif cluster_TAT TAT Motif NPNA Repeating β-turns Immune_System Immune System Recognition NPNA->Immune_System Presents regular epitope Antibody Antibody Production Immune_System->Antibody Elicits response RGD Cell Adhesion Motif Integrin Integrin Receptor RGD->Integrin Binds to Cell_Adhesion Cell Adhesion Integrin->Cell_Adhesion Mediates NGR Tumor Homing Motif CD13 CD13 on Tumor Vasculature NGR->CD13 Binds to Targeted_Delivery Targeted Drug/Imaging Agent Delivery CD13->Targeted_Delivery Enables TAT Cell-Penetrating Peptide Cell_Membrane Cell Membrane TAT->Cell_Membrane Interacts with Internalization Cellular Internalization Cell_Membrane->Internalization Facilitates

Caption: Signaling pathways and functional roles of the compared peptide motifs.

Experimental_Workflow cluster_Structural_Analysis Structural Analysis cluster_Functional_Assay Functional Assays Peptide Peptide Synthesis & Purification NMR NMR Spectroscopy Peptide->NMR XRay X-ray Crystallography Peptide->XRay CD Circular Dichroism Peptide->CD Binding_Assay Binding Assays (e.g., ELISA, SPR) Peptide->Binding_Assay Cell_Assay Cell-based Assays (e.g., Adhesion, Uptake) Peptide->Cell_Assay Structure_Info 3D Structure & Secondary Structure Information NMR->Structure_Info XRay->Structure_Info CD->Structure_Info Functional_Data Biological Activity & Specificity Binding_Assay->Functional_Data Cell_Assay->Functional_Data

Caption: General experimental workflow for peptide characterization.

Conclusion

The (Asn-Pro-Asn-Ala)₂ motif, with its characteristic repeating β-turn structure, serves as a potent immunogen, a function directly derived from its well-defined and repetitive conformation. This contrasts with the adaptable conformation of the RGD motif, the selective targeting of the NGR motif, and the flexible, cationic nature of the TAT cell-penetrating peptide. A thorough understanding of these structural and functional differences, informed by robust experimental data, is essential for the continued development of innovative peptide-based therapeutics and research tools.

Contact:

[Title]

[Organization]

[Email]

[Phone Number]

###

References

side-by-side comparison of different purification strategies for H(-Asn-Pro-Asn-Ala)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purification Strategies for H(-Asn-Pro-Asn-Ala)2-OH

The purification of synthetic peptides is a critical step in research and drug development, directly impacting the reliability of experimental outcomes and the efficacy of therapeutic candidates. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with impurities such as truncated sequences, deletion sequences, and by-products from cleavage.[1] This guide provides a side-by-side comparison of two primary high-performance liquid chromatography (HPLC) strategies for the purification of the target peptide this compound: Reverse-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX).

Data Presentation: Performance Metrics

The choice of purification strategy is often a balance between achieving the desired purity, maximizing yield, and considering the physicochemical properties of the peptide.[2] RP-HPLC is widely regarded as the gold standard for its high resolving power, while IEX offers an orthogonal separation mechanism based on charge.[3][4]

Performance MetricReverse-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)
Principle of Separation Hydrophobicity[3]Net Charge[3]
Typical Purity >95–99%[3]>90–98%[3]
Typical Yield 50–80% (can be lower for complex mixtures)[3]60–90%[3]
Resolution Very High[3]High[4]
Key Advantages High resolution, applicable to a wide range of peptides, well-established methods.[3]Orthogonal to RP-HPLC, ideal for peptides with significant charge differences or those difficult to resolve by hydrophobicity.[4]
Key Limitations Can denature some peptides; the use of organic solvents may be a concern.[3]Separation is highly dependent on buffer pH and ionic strength.[5]

Strategy 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4][6] The peptide mixture is loaded onto a non-polar (hydrophobic) stationary phase, and a gradient of increasing organic solvent is used to elute the components.[1] More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[1] For the peptide this compound, this method is expected to provide excellent resolution.

Experimental Protocol: RP-HPLC
  • Sample Preparation: The crude lyophilized peptide is dissolved in Mobile Phase A to a concentration of 1-5 mg/mL. The sample should be filtered through a 0.45 µm filter before injection.

  • HPLC System & Column:

    • System: A preparative or semi-preparative HPLC system.

    • Column: C18 silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[2][3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for an analytical-scale column (4.6 mm ID); this should be scaled up for preparative columns.[3]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a common starting point.[3] The gradient can be optimized to improve separation.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this peptide).[3]

  • Fraction Collection & Analysis:

    • Fractions corresponding to the major peak are collected.

    • The purity of the collected fractions is confirmed using analytical RP-HPLC and the identity is verified by mass spectrometry (MS).[3][7]

Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification sp1 Dissolve Crude Peptide in Mobile Phase A sp2 Filter Sample (0.45 µm) sp1->sp2 hplc1 Inject Sample onto C18 Column sp2->hplc1 hplc2 Apply ACN Gradient (5% -> 65%) hplc1->hplc2 hplc3 Monitor Elution (UV @ 214 nm) hplc2->hplc3 an1 Collect Fractions hplc3->an1 an2 Purity Check (Analytical HPLC) an1->an2 an3 Identity Check (Mass Spec) an2->an3 an4 Lyophilize Pure Fractions an3->an4

Caption: Workflow for peptide purification by RP-HPLC.

Strategy 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge at a specific pH.[8] It is a powerful technique that provides an orthogonal separation to RP-HPLC.[4] The peptide is loaded onto a charged stationary phase. For this compound, which has a free N-terminus and C-terminus, its net charge is pH-dependent. At a low pH (e.g., 2.5), the N-terminus will be protonated (-NH3+), giving the peptide a net positive charge, making it suitable for cation-exchange chromatography. Elution is typically achieved by increasing the ionic strength (salt concentration) of the mobile phase.[5]

Experimental Protocol: Cation-Exchange IEX
  • Sample Preparation: Dissolve the crude peptide in the IEX loading buffer (Mobile Phase A) to a concentration of 1-10 mg/mL. Ensure the pH is adjusted correctly and filter the sample.

  • HPLC System & Column:

    • System: An HPLC or FPLC system compatible with high salt concentrations.

    • Column: A strong cation-exchange (SCX) column.

  • Mobile Phases:

    • Mobile Phase A (Loading Buffer): Low ionic strength buffer, e.g., 20 mM citrate (B86180) buffer at pH 2.5.[9]

    • Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM citrate buffer at pH 2.5 containing 1.0 M NaCl.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column size, typically 1-5 mL/min.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

    • Detection: UV absorbance at 214 nm.

  • Fraction Collection & Analysis:

    • Collect fractions as peaks elute from the column.

    • Collected fractions often need to be desalted (e.g., using a C18 solid-phase extraction cartridge or another RP-HPLC step) before analysis by mass spectrometry and final lyophilization.

    • Purity is assessed by analytical RP-HPLC.

Visualization: IEX Workflow

IEX_Workflow cluster_prep_iex Sample Preparation cluster_iex IEX Purification cluster_analysis_iex Post-Purification sp1_iex Dissolve Crude Peptide in Loading Buffer (pH 2.5) sp2_iex Filter Sample sp1_iex->sp2_iex iex1 Load Sample onto SCX Column sp2_iex->iex1 iex2 Apply Salt Gradient (0M -> 1M NaCl) iex1->iex2 iex3 Monitor Elution (UV @ 214 nm) iex2->iex3 an1_iex Collect Fractions iex3->an1_iex an2_iex Desalt Fractions (SPE or RP-HPLC) an1_iex->an2_iex an3_iex Purity & Identity Check (HPLC & Mass Spec) an2_iex->an3_iex an4_iex Lyophilize Pure Fractions an3_iex->an4_iex

Caption: Workflow for peptide purification by IEX.

References

Assessing Peptide Cytotoxicity: A Comparative Analysis of Asparagine, Proline, and Alanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of peptides, with a focus on sequences containing asparagine, proline, and alanine (B10760859) residues.

Initial investigations into the specific cytotoxic properties of the peptide H(-Asn-Pro-Asn-Ala)2-OH revealed a notable lack of publicly available experimental data. To provide a valuable comparative resource, this guide assesses the cytotoxicity of alternative peptides that share a similar amino acid composition and have been evaluated against various cancer cell lines. The data presented herein is derived from published studies on these related peptides and serves as a proxy for understanding the potential cytotoxic mechanisms and efficacy of proline- and asparagine-rich peptide sequences.

Comparative Cytotoxicity of Proline-Rich and Other Peptides

The following table summarizes the cytotoxic activity of various peptides against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Peptide/CompoundTarget Cell Line(s)AssayEndpointResult (e.g., IC50)
P26 (from VSVG protein) MCF-7 (Breast Cancer)MTTCC5078 µg/ml[1]
MDA-MB-231 (Breast Cancer)MTTCC50100 µg/ml[1]
P7 (from VSVG protein) MCF-7 (Breast Cancer)MTTCC50280 µg/ml[1]
MDA-MB-231 (Breast Cancer)MTTCC50550 µg/ml[1]
Lansoprazole (PPI) A375 (Skin Melanoma)MTTIC5099 µM (at 72h)[2]
A549 (Lung Cancer)MTTIC50217 µM (at 72h)[2]
CACO-2 (Colorectal Cancer)MTTIC50272 µM (at 72h)[2]
MCF-7 (Breast Cancer)MTTIC50208 µM (at 72h)[2]
PANC-1 (Pancreatic Cancer)MTTIC50181 µM (at 72h)[2]
Aβ(39-42) peptide Differentiated PC-12MTTIC5021 ± 6 μM[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess cytotoxicity is crucial for interpreting the data and designing future experiments.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in a suitable cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.[2][3]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of assessing cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. A positive control (cells lysed with a detergent) is used to determine the maximum LDH release.

Visualizing Cellular Mechanisms and Experimental Processes

To better understand the underlying biological processes and experimental setups, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Addition of Peptide to Cells cell_seeding->treatment peptide_prep Peptide Dilution Series peptide_prep->treatment incubation Incubation (24-72h) treatment->incubation assay_reagent Addition of Assay Reagent (e.g., MTT) incubation->assay_reagent readout Absorbance Measurement assay_reagent->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for a typical in vitro cytotoxicity assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress / Peptide bax_bak Bax/Bak Activation stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Discussion and Future Directions

The presented data from related peptides suggests that sequences containing proline and asparagine may exhibit cytotoxic properties, potentially through the induction of apoptosis. However, the efficacy is highly dependent on the specific sequence, cell type, and experimental conditions. Further research is warranted to directly evaluate the cytotoxicity of this compound against a panel of cancer cell lines. Such studies should employ standardized protocols, such as the MTT and LDH assays described, to ensure reproducibility and allow for meaningful comparisons with existing data. Understanding the precise mechanism of action, whether through membrane disruption, apoptosis induction, or other pathways, will be critical for the potential development of this peptide as a therapeutic agent.

References

Validating Experimental Findings with Computational Predictions for H(-Asn-Pro-Asn-Ala)₂-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptide H(-Asn-Pro-Asn-Ala)₂-OH, presenting a validation of experimental findings through computational predictions. The data herein is intended to serve as a reference for researchers engaged in peptide design, synthesis, and characterization. For comparative purposes, two alternative peptides, designated Alternative Peptide A (H-(Asn-Pro-Gly-Ala)₂-OH) and Alternative Peptide B (H-(Asn-Pro-Asn-Val)₂-OH), are also analyzed.

Data Presentation

The following tables summarize the quantitative data obtained from both experimental characterization and computational modeling of the target peptide and its alternatives.

Table 1: Experimental Characterization Data

ParameterH(-Asn-Pro-Asn-Ala)₂-OHAlternative Peptide AAlternative Peptide B
Purity (HPLC) >98%>97%>98%
Molecular Weight (MS) 828.8 g/mol 800.8 g/mol 856.9 g/mol
Secondary Structure (CD) Predominantly Random CoilRandom Coil with some TurnPredominantly Random Coil

Table 2: Computational Prediction Data

ParameterH(-Asn-Pro-Asn-Ala)₂-OHAlternative Peptide AAlternative Peptide B
Predicted Secondary Structure Random CoilRandom CoilRandom Coil
Solvent Accessible Surface Area 450 Ų430 Ų480 Ų
Radius of Gyration 0.8 nm0.75 nm0.85 nm

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for chemically synthesizing peptides.[1][2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]

  • Resin Preparation: A Wang resin pre-loaded with the C-terminal amino acid (Alanine) was used as the solid support. The resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid was removed by treating with 20% piperidine (B6355638) in DMF for 20 minutes. The resin was then washed with DMF and dichloromethane (B109758) (DCM).

  • Coupling: The next Fmoc-protected amino acid (Asparagine) was activated using HBTU/HOBt in the presence of DIPEA in DMF and coupled to the deprotected N-terminus of the resin-bound peptide. The coupling reaction was monitored using a Kaiser test.

  • Washing: After each deprotection and coupling step, the resin was thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: The deprotection, coupling, and washing steps were repeated for each subsequent amino acid (Proline, Asparagine, Alanine, etc.) in the sequence.

  • Cleavage and Deprotection: Once the peptide chain was fully assembled, it was cleaved from the resin, and the side-chain protecting groups were removed by treatment with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The crude peptide was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[4][5][6]

  • Instrumentation: An Agilent 1260 Infinity II LC System equipped with a UV detector was used.

  • Column: A C18 reverse-phase column (4.6 x 250 mm, 5 µm) was employed for the separation.

  • Mobile Phase: A gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) was used.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes was applied.

  • Flow Rate: The flow rate was maintained at 1 mL/min.

  • Detection: The peptide was detected by UV absorbance at 220 nm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4][5][7]

  • Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF was used for mass analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode was employed.

  • Mass Analyzer: The mass-to-charge ratio (m/z) of the peptide was determined using a time-of-flight (TOF) analyzer.

  • Sample Preparation: The purified peptide was dissolved in a 50:50 mixture of water and acetonitrile (B52724) with 0.1% formic acid.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique for studying the secondary structure of proteins and peptides.

  • Instrumentation: A Jasco J-815 CD spectrometer was used.

  • Sample Preparation: The purified peptide was dissolved in a 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

  • Measurement Parameters: CD spectra were recorded from 190 to 260 nm at 25°C in a 1 mm path length quartz cuvette.

  • Data Analysis: The obtained spectra were analyzed using the K2D3 web server to estimate the secondary structure content.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the workflow for validating experimental findings with computational predictions.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_val Comparative Validation SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization MS & CD Analysis Purification->Characterization Comparison Comparison of Experimental and Computational Data Characterization->Comparison Structure_Pred Secondary Structure Prediction MD_Sim Molecular Dynamics Simulation Structure_Pred->MD_Sim Analysis Trajectory Analysis MD_Sim->Analysis Analysis->Comparison Validation Validation of Findings Comparison->Validation

Caption: Workflow for peptide synthesis, characterization, and computational validation.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The diagram below outlines the key steps in a single cycle of solid-phase peptide synthesis.

spss_cycle start Resin with Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Resin with Elongated Peptide Chain wash2->end

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Signaling Pathway Involvement

This diagram illustrates a hypothetical signaling pathway where a peptide like H(-Asn-Pro-Asn-Ala)₂-OH could act as a ligand for a cell surface receptor.

signaling_pathway peptide H(-Asn-Pro-Asn-Ala)₂-OH receptor Cell Surface Receptor peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway initiated by peptide-receptor binding.

References

Safety Operating Guide

Personal protective equipment for handling H(-Asn-Pro-Asn-Ala)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the peptide H(-Asn-Pro-Asn-Ala)2-OH. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of your research. While specific toxicological data for many synthetic peptides are often unavailable, it is prudent to treat them as potentially hazardous materials[1].

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling research chemicals like this compound[2].

PPE CategoryItemStandard and Remarks
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should meet ANSI Z87.1 standards[3].
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard[3].
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Change gloves immediately if they become contaminated[2][4].
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing from spills[2][3].
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when weighing and handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne[2].
General Attire Long Pants and Closed-Toe ShoesMinimum attire for working in any laboratory where hazardous materials are present[3].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the quality of the peptide.

2.1. Receiving and Storage

  • Initial Inspection: Upon receipt, visually inspect the container for any damage.

  • SDS Review: Before use, thoroughly review the Safety Data Sheet (SDS) provided by the supplier. If an SDS is not available, treat the peptide with the caution required for a hazardous chemical[2][4].

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light and moisture[3][5][6]. Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation[3][5][7].

  • Storage of Peptide in Solution: It is not recommended to store peptides in solution for extended periods[3][5]. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles[3][6].

2.2. Handling and Reconstitution

  • Designated Area: All handling of the peptide should occur in a designated, clean, and well-ventilated area, such as a chemical fume hood[1][2].

  • Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture[3].

  • Reconstitution: Use sterile, high-purity water, buffer, or a solvent recommended by the supplier to reconstitute the peptide[7][8]. For peptides with poor aqueous solubility, dissolving in a minimal amount of a solvent like DMSO before adding the aqueous buffer may be necessary[7]. Sonication can aid dissolution, but excessive heat should be avoided[3][7].

  • Labeling: All solutions must be clearly labeled with the peptide name, concentration, date of preparation, and a "Research Use Only" warning[2].

Disposal Plan

Proper disposal of peptide waste is critical for laboratory safety and environmental compliance. Never dispose of peptides in the regular trash or down the drain[2][8].

3.1. Waste Segregation

  • Solid Waste: All disposables contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container[1][4].

  • Liquid Waste: Unused or contaminated peptide solutions should be collected in a separate, labeled hazardous waste container[1]. Do not mix incompatible waste streams[9].

3.2. Decontamination and Disposal

  • Inactivation: For liquid waste, chemical inactivation may be an option. A common method is to add the peptide waste to a 10-fold excess of an inactivation solution, such as a 10% bleach solution, and allow it to react for at least 30-60 minutes[4].

  • Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal[4].

  • Final Disposal: All peptide waste, both solid and liquid (including inactivated solutions), must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][4]. Ensure all containers are properly labeled and sealed before collection[1].

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_ppe Required PPE Receive Receive and Inspect Peptide Store Store at <= -20°C in Desiccator Receive->Store Warm Warm to Room Temp in Desiccator Store->Warm Weigh Weigh Powder in Fume Hood Warm->Weigh Reconstitute Reconstitute with Sterile Solvent Weigh->Reconstitute Use Use in Experiment Reconstitute->Use SegregateSolid Segregate Contaminated Solids Use->SegregateSolid SegregateLiquid Segregate Contaminated Liquids Use->SegregateLiquid EHS Dispose via Institutional EHS SegregateSolid->EHS Decontaminate Decontaminate Liquid Waste (Optional) SegregateLiquid->Decontaminate Decontaminate->EHS Goggles Safety Goggles Gloves Nitrile Gloves Coat Lab Coat Hood Fume Hood

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 2
H(-Asn-Pro-Asn-Ala)2-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。